Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(4-formylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDQOSNQMGRVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376967 | |
| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850074-81-6 | |
| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Abstract
This technical guide provides an in-depth protocol for the synthesis and detailed characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, a key heterocyclic building block. This compound serves as a versatile intermediate in the development of pharmaceutical agents and advanced organic materials.[1] We present a robust and reproducible methodology centered on the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into reaction optimization and execution. The guide further details a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), to ensure the unequivocal validation of the compound's structure and purity. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science who require a reliable framework for the preparation and validation of this and structurally related bi-aryl compounds.
Introduction: The Significance of a Versatile Thiophene Building Block
Thiophene-containing molecules are privileged scaffolds in medicinal chemistry and materials science, renowned for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[2][3] this compound (Molecular Formula: C₁₄H₁₂O₃S, Molecular Weight: 260.31 g/mol ) is a particularly valuable derivative.[1] Its structure incorporates three key features: an electron-rich thiophene core, an electrophilic aromatic aldehyde (formyl) group, and a nucleophilically susceptible ethyl ester moiety. This trifunctional arrangement makes it an ideal precursor for creating diverse molecular architectures. The aldehyde can be readily transformed into Schiff bases, oximes, or other functional groups, while the ester allows for hydrolysis, amidation, or reduction. Consequently, this compound is a crucial intermediate in the synthesis of novel anti-inflammatory, antidiabetic, and anti-cancer agents, as well as organic semiconductors for optoelectronic applications.[1]
Synthetic Strategy: A Retrosynthetic Approach
The most logical and efficient strategy for constructing the C-C bond between the thiophene and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is widely favored in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5][6]
Our retrosynthetic analysis deconstructs the target molecule into two readily accessible starting materials: Ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid .
Caption: Retrosynthetic analysis of the target compound.
Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling
This section details the step-by-step procedure for the synthesis, grounded in the well-established mechanism of the Suzuki reaction.
Principle of the Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-2-thiophenecarboxylate.
-
Transmetalation: The formylphenyl group is transferred from the boronic acid to the palladium center, facilitated by the base.
-
Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki reaction.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |
| Ethyl 5-bromo-2-thiophenecarboxylate | 52478-43-0 | 235.10 | 1.0 | 1.0 |
| 4-Formylphenylboronic acid | 4529-97-9 | 149.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Anhydrous Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-bromo-2-thiophenecarboxylate (1.0 mmol, 235 mg), 4-formylphenylboronic acid (1.2 mmol, 180 mg), and anhydrous potassium phosphate (2.0 mmol, 425 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and halt the reaction. Maintaining an inert atmosphere is critical for achieving a high yield.[5]
-
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe. Stir the mixture for 10 minutes to dissolve the reagents. Finally, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg).
-
Scientist's Note: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[7]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 12-18 hours, indicated by the consumption of the starting bromo-thiophene.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Scientist's Note: The aqueous washes are crucial for removing the inorganic base (K₃PO₄) and any water-soluble byproducts, simplifying the subsequent purification step.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford this compound as a solid.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[8] The workflow involves a combination of spectroscopic techniques.
Caption: Workflow for product purification and characterization.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for the title compound.
| Technique | Expected Data |
| ¹H NMR | δ ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.7 (d, 1H, Thiophene-H), ~7.4 (d, 1H, Thiophene-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ ~191 (-CHO), ~162 (-CO₂Et), ~145-150 (Ar/Thiophene Quaternary C's), ~125-140 (Ar/Thiophene CH's), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃). |
| FT-IR (cm⁻¹) | ~2820 & 2720 (Aldehyde C-H stretch), ~1715 (Ester C=O stretch), ~1695 (Aldehyde C=O stretch), ~1600 (Aromatic C=C stretch), ~1250 (Ester C-O stretch).[9][10] |
| HRMS (ESI) | Calculated for C₁₄H₁₂O₃S [M+H]⁺: 261.0580; Found: 261.05xx. |
Detailed Analysis of Spectra
-
¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The downfield singlet at approximately 10.0 ppm is highly characteristic of an aldehyde proton.[4][10] The aromatic region between 7.4 and 8.0 ppm will show two pairs of doublets. Two of these correspond to the protons on the thiophene ring, and the other two correspond to the AA'BB' system of the para-substituted phenyl ring. The ethyl ester group is clearly identified by the quartet around 4.4 ppm (the CH₂ group adjacent to the oxygen) and the triplet around 1.4 ppm (the terminal CH₃ group). Integration of these signals should correspond to a 1:2:2:1:1:2:3 ratio.
-
¹³C NMR Spectroscopy: The carbon spectrum corroborates the structure. Two distinct carbonyl signals will be observed in the downfield region: the aldehyde carbon around 191 ppm and the ester carbonyl carbon around 162 ppm.[10] The remaining signals in the 125-150 ppm range account for the eight carbons of the thiophene and phenyl rings. The two aliphatic carbons of the ethyl group will appear upfield at approximately 61 ppm and 14 ppm.
-
FT-IR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Two strong, sharp absorption bands in the carbonyl region are expected. The band at higher wavenumber (~1715 cm⁻¹) corresponds to the C=O stretch of the ethyl ester, while the one at lower wavenumber (~1695 cm⁻¹) is due to the conjugated aldehyde C=O stretch.[10] The characteristic, though often weak, pair of bands for the aldehyde C-H stretch around 2820 and 2720 cm⁻¹ further confirms the aldehyde's presence.[10]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula C₁₄H₁₂O₃S.[11][12]
Conclusion
This guide has outlined a reliable and efficient synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers with a self-validating system for producing and confirming this valuable chemical intermediate. The insights into the causality behind experimental choices and the interpretation of analytical data are designed to empower scientists in drug discovery and materials science to utilize this building block for the development of novel and impactful molecular entities.
References
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source not specified.
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- Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.
- What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? (2014).
- Ethyl 5-(4-formylphenyl)
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020).
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Source not specified.
- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013).
- 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. (n.d.). Benchchem.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PubMed Central.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.).
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- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. (2020). TÜBİTAK Academic Journals.
- Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.).
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An In-Depth Technical Guide to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a bifunctional organic molecule that stands at the intersection of pharmaceutical development and materials science. Featuring a central 2,5-disubstituted thiophene ring, this compound is adorned with an ethyl ester at the 2-position and a formyl-substituted phenyl group at the 5-position. This unique arrangement of functional groups—a reactive aldehyde and a modifiable ester on a π-conjugated backbone—makes it a highly valuable intermediate.
Thiophene-based scaffolds are prevalent in numerous biologically active compounds, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like Schiff base formation or Wittig olefination, enabling the synthesis of diverse compound libraries for drug discovery.[3] Furthermore, the extended π-conjugated system inherent to the aryl-thiophene structure imparts electronic properties suitable for applications in organic electronics, such as semiconductors and dyes.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, predicted spectroscopic characteristics, and a discussion of its potential applications for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical and Structural Properties
The structural and key physicochemical properties of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not widely published, typical values for similar aryl-thiophene structures are provided for reference.
| Property | Value | Source(s) |
| CAS Number | 850074-81-6 | [3][4][5] |
| Molecular Formula | C₁₄H₁₂O₃S | [3][5] |
| Molecular Weight | 260.31 g/mol | [3][5] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Purity | ≥95% (Commercially available) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, DMSO) and insoluble in water. | General knowledge |
| Melting Point | Not specified; similar 5-arylthiophene derivatives often melt in the 90-150 °C range. | [6] |
| Boiling Point | Not specified; high boiling point expected. | General knowledge |
| Storage Conditions | Store at 2-8°C, sealed in a dry, inert atmosphere. | [3][7] |
| Shelf Life | 1095 days (as reported by vendor) | [5] |
Molecular Structure Diagram
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the thiophene and phenyl rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is widely employed for its high functional group tolerance, relatively mild conditions, and commercial availability of reagents.[9] The proposed synthesis starts from commercially available ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.
Materials and Reagents
-
Ethyl 5-bromo-2-thiophenecarboxylate
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium phosphate (2.2 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-thiophene starting material. The base is crucial for the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous toluene and degassed deionized water (typically a 4:1 to 5:1 ratio). The biphasic system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol%).
-
Causality: The Pd(0) complex is the active catalyst that undergoes oxidative addition with the aryl halide. The phosphine ligands stabilize the palladium center.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours or until TLC analysis indicates the complete consumption of the starting bromide.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine. The washes remove the inorganic base and salts.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[10]
-
A solvent gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for eluting the product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Predicted Spectroscopic and Analytical Data
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the thiophene ring protons, the phenyl ring protons, and the aldehyde proton.
-
δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). This characteristic downfield singlet is highly deshielded.[9]
-
δ ~7.9 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the formyl group.
-
δ ~7.7 ppm (d, 2H): Aromatic protons on the phenyl ring meta to the formyl group.
-
δ ~7.6-7.8 ppm (d, 1H): Thiophene proton at the 3-position (H-3).
-
δ ~7.2-7.4 ppm (d, 1H): Thiophene proton at the 4-position (H-4). The coupling constant (J) between H-3 and H-4 should be in the range of 3.5-4.5 Hz.
-
δ ~4.4 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.
-
δ ~1.4 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
The carbon spectrum will confirm the presence of all 14 unique carbon atoms in the molecule.
-
δ ~191 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~162 ppm: Ester carbonyl carbon (C=O).
-
δ ~140-150 ppm: Quaternary carbons of the thiophene and phenyl rings directly bonded to each other and to the substituents.
-
δ ~125-138 ppm: Aromatic carbons (CH) of the thiophene and phenyl rings.
-
δ ~61 ppm: Methylene carbon (-OCH₂CH₃) of the ethyl ester.
-
δ ~14 ppm: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
IR (Infrared) Spectroscopy
(Predicted, KBr pellet)
The IR spectrum provides key information about the functional groups present.
-
~3100 cm⁻¹: C-H stretching of the aromatic (thiophene and phenyl) rings.[11]
-
~2980 cm⁻¹: C-H stretching of the ethyl group.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching bands for the aldehyde proton (Fermi doublets).
-
~1710-1725 cm⁻¹: Strong C=O stretching of the ethyl ester. The conjugation with the thiophene ring lowers this frequency slightly.[12]
-
~1680-1700 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.[11]
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the phenyl ring.
Mass Spectrometry (MS)
(Predicted, Electron Ionization - EI)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
m/z = 260: Molecular ion peak [M]⁺, which is expected to be prominent due to the aromatic nature of the compound.[8]
-
m/z = 231: Loss of the ethyl group (-CH₂CH₃) from the ester, [M-29]⁺.
-
m/z = 215: Loss of the ethoxy group (-OCH₂CH₃), [M-45]⁺.
-
m/z = 187: Subsequent loss of carbon monoxide (CO) from the [M-45]⁺ fragment.
-
m/z = 232: Loss of CO from the aldehyde, [M-28]⁺.
-
m/z = 119: Fragment corresponding to the formylphenyl cation [C₇H₅O]⁺.
Reactivity, Stability, and Applications
Chemical Reactivity
The molecule possesses two primary sites for chemical transformation: the aldehyde and the ester.
-
Aldehyde Group: The formyl group is a versatile handle for synthetic elaboration. It readily undergoes nucleophilic addition and condensation reactions, such as:
-
Reductive Amination: To form secondary amines.
-
Wittig Reaction: To create alkenes, extending the conjugated system.
-
Schiff Base Formation: With primary amines to form imines.
-
Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing further diversification opportunities.
-
-
Ester Group: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be converted to amides, other esters, or serve as a coordinating group in metal-organic frameworks.
Stability and Storage
Aryl thiophenes are generally stable compounds.[13] However, the aldehyde group can be susceptible to slow oxidation to a carboxylic acid upon prolonged exposure to air. Therefore, it is recommended to store the compound under an inert atmosphere at cool temperatures (2-8°C) to maintain its purity over time.[3][7]
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable intermediate in several fields:
-
Medicinal Chemistry: It serves as a key building block for synthesizing larger, more complex molecules for screening as potential therapeutic agents. Thiophene derivatives are known to possess a wide range of biological activities, and this compound provides a scaffold for creating libraries of potential kinase inhibitors, anti-inflammatory agents, or antidiabetic compounds.[3][14]
-
Materials Science: The conjugated aryl-thiophene core is an excellent chromophore and electroactive unit. The aldehyde and ester groups allow for the molecule to be incorporated into larger polymeric structures or functionalized to tune its electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[4]
Conclusion
This compound is a well-defined chemical intermediate with significant potential. Its synthesis is readily achievable through robust and well-established palladium-catalyzed cross-coupling methods. The presence of two distinct and versatile functional groups on a stable, conjugated core makes it an attractive starting material for the development of novel pharmaceuticals and advanced functional materials. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). National Institutes of Health. [Link]
-
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]
-
Alberghina, G., Arcoria, A., Fisichella, S., & Scarlata, G. (1972). Infrared and ultraviolet spectra of some 2-thiophenecarboxamides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
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This compound. (n.d.). ChemWhat. [Link]
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Ethyl 2-amino-5-phenylthiophene-3-carboxylate. (n.d.). PubChem. [Link]
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Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. (2023). ResearchGate. [Link]
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Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. (n.d.). The Royal Society of Chemistry. [Link]
-
Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). National Institutes of Health. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
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Methyl 5-p-Tolylthiophene-2-carboxylate. (n.d.). Chem-Space. [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2023). Elsevier. [Link]
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Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. (n.d.). Purdue University. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Cycloruthenated Imines: A Step into the Nanomolar Region. (2023). MDPI. [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Elsevier. [Link]
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VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). ResearchGate. [Link]
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Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2009). ResearchGate. [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). MDPI. [Link]
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5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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An In-Depth Technical Guide to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a central thiophene ring flanked by an electron-withdrawing formylphenyl group and an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. This guide provides a comprehensive overview of its synthesis, detailed molecular structure and characterization, and its burgeoning applications as a key building block in the development of novel therapeutic agents.
Key Molecular Identifiers
| Property | Value |
| CAS Number | 850074-81-6[1][2][3] |
| Molecular Formula | C₁₄H₁₂O₃S[1][2] |
| Molecular Weight | 260.31 g/mol [1][2] |
Molecular Structure and Properties
The molecular structure of this compound is characterized by a 2,5-disubstituted thiophene core. At the 2-position, an ethyl carboxylate group is attached, while the 5-position is substituted with a 4-formylphenyl ring. The presence of the aldehyde and ester functional groups provides two reactive sites for a variety of chemical transformations, including the formation of Schiff bases, hydrazones, and other extended conjugated systems, which are of significant interest in medicinal chemistry.[1] The electron-rich nature of the thiophene ring also makes this compound a candidate for applications in the development of organic semiconductors.[1] For handling and storage, it is recommended to keep the compound at 2-8°C.[1][2]
Visualizing the Molecular Structure
Caption: Molecular structure of this compound.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.
The synthesis involves the coupling of two key building blocks: Ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid .
Causality Behind Experimental Choices
The choice of the Suzuki-Miyaura coupling is predicated on its reliability in forming carbon-carbon bonds between sp²-hybridized carbon atoms, which is precisely the transformation required to link the thiophene and phenyl rings in the target molecule.
-
Palladium Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is typically employed. The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid for the transmetalation step. The base facilitates the formation of a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base is commonly used. This two-phase system ensures that both the organic-soluble starting materials and the water-soluble base can participate in the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the synthesis of this compound.
Materials:
-
Ethyl 5-bromo-2-thiophenecarboxylate
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (or Potassium carbonate)
-
Toluene (or other suitable organic solvent)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the organic solvent (e.g., toluene) and a degassed aqueous solution of the base. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Caption: Role as a building block in drug discovery.
Conclusion
This compound is a compound of significant synthetic utility. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, coupled with the presence of versatile functional handles, makes it an invaluable building block for the creation of complex molecules. For researchers in drug discovery, this compound offers a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory medicine. The continued exploration of the chemical space accessible from this intermediate is likely to yield new and potent drug candidates in the future.
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This compound CAS#: 850074-81-6. ChemWhat. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Inorganic and Nano-Metal Chemistry. [Link]
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Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE. [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. [Link]
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Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. [Link]
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Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry – An Asian Journal. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Molecular Structure and Overview
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a bifunctional organic compound featuring a thiophene core linking a phenyl ring, and substituted with an ethyl ester and a formyl (aldehyde) group. The molecular formula is C₁₄H₁₂O₃S, and the molecular weight is 260.31 g/mol . The presence of various functional groups and aromatic systems gives rise to a rich and informative spectroscopic profile.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and phenyl rings, the aldehyde proton, and the ethyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet | 2H | Phenyl protons ortho to -CHO |
| ~7.7 | Doublet | 2H | Phenyl protons meta to -CHO |
| ~7.6 | Doublet | 1H | Thiophene proton (H-3 or H-4) |
| ~7.3 | Doublet | 1H | Thiophene proton (H-3 or H-4) |
| ~4.4 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |
| ~1.4 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |
The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns depending on the electronic effects of the substituents. The protons of the ethyl group will show a characteristic quartet and triplet pattern.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (-CHO) |
| ~162 | Ester carbonyl carbon (-COO-) |
| ~145-150 | Quaternary carbons of the thiophene ring |
| ~130-140 | Quaternary carbons of the phenyl ring |
| ~125-135 | CH carbons of the phenyl and thiophene rings |
| ~61 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |
| ~14 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |
The two carbonyl carbons (aldehyde and ester) will be the most downfield signals. The aromatic carbons will resonate in the typical region of 120-150 ppm. The aliphatic carbons of the ethyl group will appear upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1720-1700 | C=O stretch | Ester carbonyl |
| ~1700-1680 | C=O stretch | Aldehyde carbonyl |
| ~1600, ~1475 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Ester |
The IR spectrum is expected to be dominated by two strong carbonyl stretching bands, one for the ester and one for the aldehyde. The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 260, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
Figure 2: Predicted major fragmentation pathways for this compound.
Key fragment ions are expected from the loss of the ethoxy group (-OCH₂CH₃) from the ester, the formyl radical (-CHO), and the entire ethyl carboxylate group.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass spectroscopic data for this compound. By understanding the expected spectral features, researchers can more effectively characterize this molecule and its derivatives in their scientific endeavors. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data.
References
- The Royal Society of Chemistry.
- Supporting Inform
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri.
- Ethyl 5-(4-formylphenyl)
- Ethyl 5-(4-formylphenyl)
- PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester.
- NIST WebBook. Thiophene-2-carboxylic acid ethyl ester.
- MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride.
- ChemicalBook.
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- ChemicalBook. 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum.
- PubChem.
The Evolving Therapeutic Landscape of Thiophene Carboxylates: A Technical Guide to Biological Activity and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the heterocyclic compounds, the thiophene nucleus, particularly its carboxylate derivatives, has emerged as a "privileged scaffold" due to its versatile pharmacophoric properties and its presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth exploration of the diverse biological activities of thiophene carboxylate derivatives, delving into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. We will move beyond a mere recitation of facts to explain the causality behind experimental choices, presenting self-validating protocols and actionable insights for your research endeavors.
The Thiophene Carboxylate Core: A Foundation for Diverse Bioactivity
The thiophene ring, a five-membered aromatic ring containing a sulfur atom, serves as a versatile building block in medicinal chemistry.[3][4] Its electronic properties and ability to form various non-covalent interactions allow for the design of compounds that can bind to a wide array of biological targets. The introduction of a carboxylate group (-COOH) or its ester or amide derivatives onto the thiophene ring provides a crucial anchor point for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The general structure of thiophene carboxylate derivatives allows for substitutions at multiple positions, each influencing the molecule's biological activity. This structural versatility is a key reason for the broad spectrum of pharmacological effects observed with these compounds.
Caption: General structure of a thiophene-2-carboxylate derivative.
Synthesis of Thiophene Carboxylate Derivatives: Building the Foundation
The synthesis of thiophene carboxylates is a well-established field, with several reliable methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophene-3-carboxylates.[5][6] This one-pot, multi-component reaction is highly efficient and proceeds through the condensation of an α-methylene ketone or aldehyde with an activated nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base (typically a secondary amine like diethylamine).
The causality behind this reaction's success lies in the sequential formation of a stable enamine intermediate, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization. The self-validating nature of this protocol is evident in the characteristic precipitation of the thiophene product upon cooling, which can be easily purified by recrystallization.
Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and acetylacetone.
-
Sulfur Addition: To this mixture, add a stoichiometric amount of elemental sulfur with continuous stirring at room temperature.
-
Base Catalysis: Slowly add diethylamine dropwise to the heterogeneous mixture. An exothermic reaction is expected; maintain the temperature between 40-50°C.
-
Reaction Progression: Stir the reaction mixture at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Allow the mixture to cool to room temperature and leave it overnight. The precipitated product is then filtered, washed with cold ethanol, and dried.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[6]
The Paal-Knorr synthesis offers a classical route to thiophenes by reacting 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][7] This method is particularly useful for preparing thiophenes with specific substitution patterns that are not readily accessible through the Gewald reaction.
The Fiesselmann synthesis is a versatile method for constructing substituted thiophenes. It involves the condensation of thioglycolic acid with α,β-acetylenic esters or the reaction of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base.[5] This approach allows for the synthesis of 3-hydroxythieno[3,2-b]thiophene-2-carboxylates, which are valuable intermediates for further chemical modifications.
The Spectrum of Biological Activity: From Bench to Bedside
Thiophene carboxylate derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.
The anticancer properties of thiophene carboxylates are a major focus of current research.[8][9] These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.[8][10]
Mechanism of Action: Targeting Cancer Cell Proliferation
A prominent mechanism of action for some thiophene carboxylate derivatives is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is overexpressed in several cancers.[1][11] By inhibiting PTP1B, these compounds can modulate signaling pathways that are critical for cancer cell growth and survival. Another important target is tubulin, where thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]
Caption: Simplified anticancer mechanism of thiophene carboxylates.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of thiophene carboxylates is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[10] The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b | Hep3B (Liver) | 5.46 | [12] |
| 8e | Various | 0.41 - 2.8 | [13] |
| RAA5 | Various | Not specified, but potent | [6] |
| 480 | HeLa (Cervical) | 12.61 (µg/mL) | [14] |
| 480 | Hep G2 (Liver) | 33.42 (µg/mL) | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiophene carboxylate derivative in the culture medium. Replace the existing medium with the compound dilutions and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[10]
Thiophene carboxylate derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[15][16][17]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of thiophene derivatives are varied and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis. Some derivatives have been shown to increase membrane permeabilization in bacteria.[16]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7b & 8 | Various Bacteria | Comparable to ampicillin & gentamicin | [15][17] |
| 4F | Salmonella Typhi (XDR) | 3.125 | [18] |
| Various | Gram-negative clinical strains | 31.25 - 250 | [19] |
| Various | Bacillus subtilis | 7.8 - 125 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the thiophene carboxylate derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
Several thiophene carboxylate derivatives have exhibited potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory diseases.[20][21][22]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22][23] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX and LOX, thiophene derivatives can effectively reduce inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening compounds for acute anti-inflammatory activity.[10][20]
-
Animal Grouping: Divide rats into control and experimental groups.
-
Compound Administration: Administer the thiophene carboxylate derivative or a standard anti-inflammatory drug (e.g., ibuprofen) to the experimental groups. The control group receives the vehicle.
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Structure-Activity Relationship (SAR) and In Silico Studies: Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of thiophene carboxylate derivatives.[1][18] SAR studies reveal how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective compounds.
For instance, in antimicrobial derivatives, the nature and position of substituents on the thiophene ring significantly affect their activity.[15][17] Similarly, for anticancer agents, specific substitutions can enhance their binding affinity to target proteins.[8]
In Silico Approaches: Accelerating Discovery
Molecular docking and other computational methods are invaluable tools in the drug discovery process.[13][24][25] These in silico studies predict the binding interactions between thiophene carboxylate derivatives and their biological targets, providing insights into their mechanism of action and helping to prioritize compounds for synthesis and biological evaluation.[11] For example, docking studies have been used to elucidate the binding modes of thiophene derivatives to the active sites of enzymes like PTP1B and α-glucosidase.[1]
Future Perspectives and Conclusion
Thiophene carboxylate derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for the development of novel drugs. Future research will likely focus on:
-
Lead Optimization: Refining the structure of promising lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the biological activities of these compounds to identify new therapeutic targets.
-
Drug Delivery Systems: Developing novel drug delivery strategies to enhance the bioavailability and targeted delivery of thiophene carboxylate derivatives.[14]
References
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- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
- Synthesis of thiophene‐2‐carboxylates 4 a–k. - ResearchGate.
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.
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- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed.
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The Synthetic Chemist's Guide to Aryl-Substituted Thiophenes: A Technical Review
Abstract
Aryl-substituted thiophenes are privileged scaffolds in modern chemistry, forming the backbone of numerous pharmaceuticals, organic electronics, and advanced materials. Their unique electronic properties and propensity for functionalization make them highly desirable synthetic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key methodologies, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization. This guide is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven comparisons to inform synthetic planning and execution.
The Enduring Significance of Aryl-Thiophene Scaffolds
The fusion of an aromatic ring with a thiophene moiety gives rise to a class of compounds with remarkable chemical and physical properties. Thiophene-based molecules are integral to a wide array of biologically active compounds, exhibiting activities such as antitumor, analgesic, anti-inflammatory, and antibacterial effects.[1][2] In the realm of materials science, their conjugated systems facilitate efficient charge transfer, making them essential components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and organic field-effect transistors (OFETs).[1][3] The degree and position of arylation on the thiophene ring are critical determinants of a molecule's solubility, electronic properties, and biological activity, underscoring the need for precise and versatile synthetic methods.[4]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl-Thiophene Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[5] These reactions have been extensively applied to the synthesis of aryl-substituted thiophenes and can be broadly categorized into several key transformations.
Suzuki-Miyaura Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method for preparing aryl-thiophenes.[1][6][7] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes [1]
This protocol describes the synthesis of 4-arylthiophene-2-carbaldehydes via a Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters.
-
Materials:
-
4-Bromothiophene-2-carbaldehyde (1.0 eq)
-
Arylboronic acid/ester (1.0 eq)
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a reaction vessel, add 4-bromothiophene-2-carbaldehyde, the arylboronic acid/ester, and potassium phosphate.
-
Add the solvent and degas the mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde [1]
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylthiophene-2-carbaldehyde | 85 |
| 2 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)thiophene-2-carbaldehyde | 88 |
| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 75 |
Stille Coupling: Tolerant of a Wide Range of Functional Groups
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide.[2][9] A key advantage of the Stille reaction is the exceptional tolerance of the organostannane reagents to a wide variety of functional groups; they are also generally stable to air and moisture.[10][11] However, the toxicity of organotin compounds is a significant drawback.[9]
Mechanism: The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[12]
Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling [12]
This protocol provides a general procedure for the Stille coupling of an enol triflate with an organotin reagent.
-
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes.
-
Add the organotin reagent.
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing an aqueous ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., hexane).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Reaction: Arylation of Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[13] While not a direct arylation of the thiophene ring itself in the traditional sense, it can be a powerful tool for introducing aryl substituents onto side chains attached to the thiophene core. More direct Heck-type arylations of the thiophene ring have also been developed.[14][15]
Mechanism: The mechanism of the Heck reaction typically involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[14]
Direct C-H Arylation: An Atom-Economical Approach
In recent years, direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the synthesis of aryl-substituted heteroarenes.[14][16] This methodology avoids the need for pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), thereby reducing the number of synthetic steps and waste generation.[3]
The regioselectivity of direct C-H arylation on the thiophene ring is a critical consideration. The C2 and C5 (α) positions are generally more acidic and sterically accessible, making them the preferred sites for arylation.[14][17] However, methodologies for the more challenging β-arylation (at C3 and C4) have also been developed, often requiring specific catalysts or directing groups.[14][18][19]
Mechanism: The precise mechanism of direct C-H arylation can vary depending on the reaction conditions and substrates, but often involves a concerted metalation-deprotonation (CMD) pathway or a Heck-type mechanism.[14]
Decision workflow for selecting a thiophene arylation method.
Experimental Protocol: Room-Temperature β-Arylation of Thiophenes [14][19]
This protocol describes a regioselective β-arylation of thiophenes at room temperature using aryl iodides.
-
Materials:
-
Thiophene derivative (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (2.5 mol %)
-
Silver carbonate (Ag₂CO₃) (0.75 eq)
-
Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a reaction vial, combine Pd₂(dba)₃·CHCl₃, Ag₂CO₃, the aryl iodide, and the thiophene derivative.
-
Add HFIP as the solvent.
-
Stir the mixture at room temperature (24 °C) for 16 hours.
-
Dilute the resulting mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the silica plug with additional ethyl acetate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the crude product via automated column chromatography.
-
Data Summary: Room-Temperature Direct β-Arylation of Thiophenes [14][19]
| Entry | Thiophene | Aryl Iodide | Product | Yield (%) | C3/C2 Ratio |
| 1 | Benzo[b]thiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 91 | >99:1 |
| 2 | Thiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)thiophene | 75 | 95:5 |
| 3 | 2-Methylthiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)-2-methylthiophene | 82 | >99:1 |
Comparative Analysis and Future Outlook
The choice of synthetic method for preparing aryl-substituted thiophenes depends on several factors, including the desired regiochemistry, the functional group tolerance of the substrates, and considerations of atom economy and reagent toxicity.
-
Suzuki-Miyaura coupling is often the method of choice due to its versatility, mild conditions, and the low toxicity of the reagents.[1][20]
-
Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of the organotin reagents.[9][11]
-
Direct C-H arylation is an increasingly attractive option due to its atom economy and reduced number of synthetic steps.[14][21][22] Significant progress has been made in controlling the regioselectivity of these reactions, including the development of methods for the challenging β-arylation.[14][18]
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, particularly for direct C-H functionalization. The use of more sustainable and environmentally benign reaction media and catalysts will also be a key area of investigation.[23] As the demand for novel aryl-thiophene derivatives in medicine and materials science continues to grow, the development of innovative synthetic methodologies will remain a critical endeavor.
References
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Daugulis, O. et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1548-1551. [Link]
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Doucet, H. et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1647-1655. [Link]
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Rasool, N. et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. [Link]
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Martin, R. et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(10), 1637. [Link]
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Kim, J. et al. (2019). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 84(15), 9514-9523. [Link]
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Wang, C. et al. (2015). Double Direct C–H Bond Arylation of Thiophenes with Aryl Chlorides Catalyzed by the N-Heterocyclic Carbene-PdCl2-1-methylimidazole Complex. Organic Letters, 17(17), 4280-4283. [Link]
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Ahmad, S. et al. (2014). STUDIES OF (PdO-MEDIATED) STILLE CROSS-COUPLING REACTIONS OF THIOPHENESTANNANE WITH ARYL HALIDE DERIVATIVES. Heterocyclic Letters, 4(3), 423-428. [Link]
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Hartwig, J. F. et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525. [Link]
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NROChemistry. Stille Coupling. [Link]
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Nielsen, T. E. et al. (2005). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. Journal of Combinatorial Chemistry, 7(5), 688-697. [Link]
-
Al-Masry, Z. A. et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Polycyclic Aromatic Compounds, 42(5), 2247-2260. [Link]
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Zia, A. et al. (2021). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. [Link]
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Wakley, M. (2025). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]
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Daugulis, O. et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(5), 1548-1551. [Link]
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Gulea, M. et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15715. [Link]
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Rasool, N. et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]
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Lemaire, M. et al. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55. [Link]
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Knochel, P. (2011). Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. [Link]
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Cravotto, G. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1528. [Link]
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Bakulev, V. A. et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2636-2644. [Link]
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Saikia, B. & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(52), 41653-41656. [Link]
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Junk, P. C. & Taylor, M. K. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Mini-Reviews in Organic Chemistry, 12(4), 334-353. [Link]
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Bakulev, V. A. et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]
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Martina, K. et al. (2007). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. European Journal of Organic Chemistry, 2007(20), 3291-3298. [Link]
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Gaich, T. & O'Brien, A. G. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. [Link]
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Senge, M. O. et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(11), 2636-2639. [Link]
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Sharma, A. et al. (2012). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 4(1), 263-273. [Link]
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Correa-Basurto, J. et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 6826-6838. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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Gulea, M. et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Daugulis, O. (2012). Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. Accounts of Chemical Research, 45(8), 1334-1344. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Lemaire, M. et al. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. Semantic Scholar. [Link]
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Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
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Navigating the Stability of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the stability and handling of specialized chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This guide provides an in-depth technical overview of the stability and optimal storage conditions for Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, a key building block in various synthetic pathways. The insights presented herein are a synthesis of data from structurally related compounds and fundamental chemical principles governing its constituent functional groups.
Chemical Profile and Inherent Reactivity
This compound possesses a unique molecular architecture, incorporating an ethyl ester, a thiophene ring, and an aromatic aldehyde. Each of these functional groups contributes to the compound's overall reactivity and potential degradation pathways.
-
Aromatic Aldehyde (Formyl Group): The aldehyde functionality is a primary site of reactivity, being susceptible to oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can be prone to electrophilic attack and oxidation. Thiophene derivatives are often sensitive to air and moisture.[1]
-
Ethyl Ester: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol. This reaction is typically catalyzed by acidic or basic conditions and is facilitated by the presence of moisture.
A comprehensive understanding of these reactive sites is crucial for establishing appropriate storage and handling protocols.
Recommended Storage and Handling Protocols
Based on data from analogous thiophene carboxylates and general principles of chemical stability, the following conditions are recommended to preserve the integrity of this compound.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions, such as oxidation and hydrolysis. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | An inert atmosphere mitigates the risk of oxidation of the aldehyde and thiophene moieties.[1][4] |
| Moisture | Dry/Anhydrous | Exclusion of moisture is critical to prevent hydrolysis of the ethyl ester.[1] |
| Light | Amber Vial/Darkness | Protection from light is advised to prevent photo-sensitized oxidation or other photochemical degradation.[4] |
| Container | Tightly Sealed | A tightly sealed container prevents the ingress of atmospheric oxygen and moisture. |
Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
When handling the solid, avoid generating dust.
-
For preparing solutions, use anhydrous solvents and purge the solution with an inert gas before sealing the container.
Potential Degradation Pathways and Their Mitigation
The primary routes of degradation for this compound are oxidation of the aldehyde and hydrolysis of the ester.
Caption: Potential degradation pathways for this compound.
To mitigate these degradation pathways, strict adherence to the recommended storage and handling conditions is essential. The use of antioxidants could be considered for long-term storage or for formulations where the compound may be exposed to oxidative stress, though compatibility studies would be required.
Experimental Workflow for Stability Assessment
A robust stability testing program is necessary to determine the shelf-life and identify optimal storage conditions empirically.
Caption: A typical experimental workflow for assessing chemical stability.
Protocol for Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound. Method optimization will be required.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard.
-
Samples stored under various stability conditions.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or as determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the reference standard and stability samples in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any degradation products by comparing their retention times to those of known impurities or by using relative response factors.
-
For unknown peaks, LC-MS can be employed for structural elucidation.
Conclusion
References
-
The Good Scents Company. 2-ethyl-5-methyl thiophene.[Link]
-
ChemBK. ethyl thiophen-2-carboxylate.[Link]
-
Eawag-BBD. Thiophene-2-Carboxylate (an/aerobic) Pathway Map.[Link]
-
Russo, R., & Stoppa, A. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6439. [Link]
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Taiy Chemical. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.[Link]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety
Section 1: Compound Profile and Hazard Identification
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a polyfunctional molecule with a molecular formula of C14H12O3S and a molecular weight of 260.31 g/mol [3][5]. Its structure, featuring a reactive aldehyde group and a thiophene ring, suggests a specific hazard profile that demands careful consideration.
Analysis of Functional Group-Associated Hazards
-
Aromatic Aldehyde: The formyl group attached to the phenyl ring is a primary site of reactivity and potential toxicity. Aldehydes, in general, can be irritants to the skin, eyes, and respiratory tract.[6][7] While aromatic aldehydes are typically less acutely toxic than their low molecular weight aliphatic counterparts, they can still pose significant health risks.[6] Inhalation of aldehyde vapors may lead to respiratory irritation, and some aldehydes are known sensitizers, capable of causing allergic reactions upon repeated exposure.[8] The reactivity of the aldehyde group also means it can undergo oxidation, potentially forming carboxylic acids, and can participate in various condensation reactions.[8]
-
Thiophene Moiety: The thiophene ring is a common heterocyclic scaffold in medicinal chemistry.[9] While the thiophene ring itself is relatively stable, substituted thiophenes can have varied toxicological profiles. Thiophene and its derivatives can be absorbed through the skin, and some are known to cause irritation.[10] The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive intermediates.[9]
-
Ethyl Ester: The ethyl ester group is generally considered to be of low toxicity.[6] However, at high concentrations, the vapors of volatile esters can be narcotic and irritating to the eyes and mucous membranes.[6]
Anticipated Hazard Profile
Based on the analysis of its functional groups and data from structurally related compounds, the following hazards should be assumed for this compound:
| Hazard Class | Anticipated Effects | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on general toxicity profiles of aromatic aldehydes. |
| Skin Irritation/Corrosion | May cause skin irritation. | A common property of both aldehydes and some thiophene derivatives.[6][10] |
| Eye Irritation/Damage | Causes serious eye irritation. | Aldehydes are known eye irritants.[6] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors from aldehydes can irritate the respiratory tract.[7] |
| Sensitization | May cause an allergic skin reaction. | Aldehydes are known sensitizers.[8] |
| Aquatic Toxicity | Harmful to aquatic life. | A precautionary assumption for many synthetic organic compounds in the absence of specific data.[11] |
Note: In the absence of specific toxicological data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.
Primary Engineering Controls
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[12] This is the most critical safety measure to prevent inhalation of any dust or aerosols. The fume hood should have a continuous and verifiable airflow. For any procedures with the potential for generating significant amounts of dust or aerosols, a glove box may be a more appropriate containment solution.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a thorough risk assessment of the planned procedures. The following PPE is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes of solutions or accidental projection of solid particles.[13] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer good protection against a wide range of chemicals.[12] However, it is crucial to check the glove manufacturer's compatibility data for the specific solvents being used. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-resistant lab coat. | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of exceeding exposure limits, especially when handling larger quantities or in the event of a spill outside of a fume hood. | This is a secondary line of defense and should not replace the use of a chemical fume hood. |
Diagram: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Section 3: Safe Handling, Storage, and Disposal
Prudent Handling Practices
-
Avoid Dust and Aerosol Generation: When handling the solid material, use techniques that minimize dust formation, such as gentle scooping rather than pouring.[12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12]
-
Grounding and Bonding: For transfers of larger quantities of the solid, particularly in the presence of flammable solvents, use grounding and bonding to prevent static discharge, which could be an ignition source.[10]
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container. The recommended storage condition is at 2-8°C.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatible Materials
Based on the functional groups present, avoid contact with:
-
Strong Oxidizing Agents: The aldehyde and thiophene moieties can be susceptible to oxidation.
-
Strong Reducing Agents: The aldehyde group can be reduced.
-
Strong Acids and Bases: Can catalyze unwanted reactions or degradation.
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be collected in a designated hazardous waste container.[12] The waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.[12]
Section 4: Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency.
Spill Response
Diagram: Spill Response Workflow
Caption: A systematic workflow for responding to a chemical spill.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or involves volatile solvents, evacuate the entire lab and contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound is foundational to scientific progress. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can create a safe environment for discovery. This guide provides a framework for safe handling, but it is the diligence and safety consciousness of each individual scientist that ultimately ensures a secure and productive research endeavor.
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Methodological & Application
Application Notes & Protocols: Synthesis of Thiophene-Containing Schiff Bases for Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate . Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene moiety, a privileged sulfur-containing heterocycle, is known to enhance the pharmacological profile of organic molecules.[3][4] This guide details a robust and reproducible protocol for the condensation reaction between the specified aromatic aldehyde and various primary amines, offering insights into reaction optimization, mechanistic pathways, and analytical validation. It is intended for researchers, chemists, and professionals in the field of drug development seeking to expand their library of potential therapeutic agents.
Introduction and Scientific Background
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] This reaction, while reversible, can be driven to completion, yielding stable imine products, particularly when the reactants are aromatic.[5] The resulting C=N double bond is crucial for the biological activity observed in many of these compounds. The starting material, this compound, is a versatile intermediate, possessing three key features: an aromatic aldehyde group for imine formation, an electron-rich thiophene ring, and an ethyl ester group that can be further modified.[7] This combination makes it an excellent scaffold for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. Thiophene-derived Schiff bases, in particular, have attracted significant interest for their potent biological activities.[2][3][4][8]
Mechanism of Formation: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a Schiff base is a two-stage process that is typically catalyzed by a mild acid.[5][9][10]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[5]
-
Dehydration: The carbinolamine is then protonated by the acid catalyst on its hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable imine (Schiff base).[5][9]
It is critical to control the pH of the reaction; highly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[5][10]
Experimental Protocols
Materials and Reagents
-
This compound (Starting Aldehyde)
-
Selected Primary Amine (e.g., Aniline, 4-Chloroaniline, 4-Methoxyaniline)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Hexane (for recrystallization)
-
Ethyl Acetate (for TLC)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
General Synthesis Protocol
This protocol describes a general, reliable method for synthesizing Schiff bases from the target aldehyde.
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 260.31 mg) in absolute ethanol (20 mL).
-
Amine Addition: To this solution, add an equimolar amount of the selected primary amine (1.0 mmol). For example, use 4-chloroaniline (1.0 mmol, 127.57 mg).
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC).[11] A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Reaction Completion: The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde spot on the TLC plate.[6]
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexane mixture, to yield the pure Schiff base.[11][12]
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Workflow and Data Presentation
Synthesis and Characterization Workflow
The overall process from starting materials to a fully characterized compound is outlined below.
Caption: Workflow for Schiff Base Synthesis and Analysis.
Table of Representative Schiff Base Derivatives
The following table summarizes the synthesis of various Schiff base derivatives using the described protocol, showcasing the versatility of the starting aldehyde.
| Entry | Primary Amine | Product Structure (Illustrative) | Product Name | Yield (%) |
| 1 | Aniline | C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=C(S3)C(=O)OCC | Ethyl 5-(4-((phenylimino)methyl)phenyl)thiophene-2-carboxylate | ~85% |
| 2 | 4-Chloroaniline | C1=CC(=CC=C1N=CC2=CC=C(C=C2)C3=CC=C(S3)C(=O)OCC)Cl | Ethyl 5-(4-(((4-chlorophenyl)imino)methyl)phenyl)thiophene-2-carboxylate | ~90% |
| 3 | 4-Methoxyaniline | C1=CC(=CC=C1N=CC2=CC=C(C=C2)C3=CC=C(S3)C(=O)OCC)OC | Ethyl 5-(4-(((4-methoxyphenyl)imino)methyl)phenyl)thiophene-2-carboxylate | ~88% |
| 4 | 2-Aminopyridine | C1=CN=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=C(S3)C(=O)OCC | Ethyl 5-(4-(((pyridin-2-yl)imino)methyl)phenyl)thiophene-2-carboxylate | ~82% |
Yields are typical and may vary based on reaction scale and purification efficiency.
Analytical Characterization
To confirm the successful synthesis and purity of the Schiff base products, a combination of spectroscopic methods is essential.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a primary tool for confirming the formation of the imine bond.
-
Disappearance of Aldehyde C=O Stretch: The strong absorption band from the starting aldehyde's C=O group (typically ~1700-1680 cm⁻¹) should disappear or significantly diminish.[3]
-
Appearance of Imine C=N Stretch: A characteristic new peak for the C=N (imine) bond will appear in the region of 1640-1610 cm⁻¹.[3][13][14]
-
Disappearance of Amine N-H Stretch: The N-H stretching bands of the primary amine (around 3400-3300 cm⁻¹) will be absent in the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the detailed molecular structure.
-
¹H NMR:
-
Imine Proton (CH=N): A distinct singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm, which is characteristic of the azomethine proton.[6] This is a definitive indicator of Schiff base formation.
-
Aldehyde Proton (CHO): The signal for the aldehyde proton in the starting material (around δ 9.5-10.5 ppm) will be absent in the product spectrum.
-
Aromatic Protons: Signals corresponding to the aromatic protons on the thiophene and phenyl rings will be present, often showing shifts compared to the starting materials due to the new electronic environment.[3][6]
-
-
¹³C NMR:
-
Imine Carbon (C=N): A signal for the imine carbon will appear in the range of δ 150-165 ppm.
-
Aldehyde Carbon (C=O): The aldehyde carbonyl carbon signal (around δ 190 ppm) from the starting material will be absent.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base, providing final validation of its identity. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.
Conclusion and Future Applications
The protocol outlined provides a reliable and efficient method for the synthesis of a diverse range of Schiff bases from this compound. The versatility of the primary amine reactant allows for extensive structural modifications, enabling the creation of large compound libraries. These thiophene-containing Schiff bases are promising candidates for further investigation as potential therapeutic agents in various disease areas, including infectious diseases and oncology.[2][8] The synthesized compounds can serve as foundational scaffolds for further optimization through medicinal chemistry efforts.
References
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World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. Available from: [Link]
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ACS Publications. On the Mechanism of Schiff Base Formation and Hydrolysis. Available from: [Link]
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Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. Available from: [Link]
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Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. Formation of Schiff's base from carbonyl compounds in acid catalyzed.... Available from: [Link]
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PubMed Central (PMC). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Available from: [Link]
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ResearchGate. (PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Available from: [Link]
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ACS Publications. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega. Available from: [Link]
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ResearchGate. Synthesis, spectroscopic characterization and DFT calculations of novel Schiff base containing thiophene ring | Request PDF. Available from: [Link]
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Journal of Young Pharmacists. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Available from: [Link]
-
PubMed Central (PMC). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Available from: [Link]
-
Taylor & Francis Online. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. Available from: [Link]
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Semantic Scholar. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Available from: [Link]
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An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available from: [Link]
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Asian Journal of Pharmaceutical Research and Development. Synthesis of Schiff's Bases with Simple Synthetic Approach. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available from: [Link]
-
Semantic Scholar. [PDF] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Available from: [Link]
-
SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN Introduction Experimental. SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]
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National Institutes of Health (NIH). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. Available from: [Link]
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Application Notes and Protocols for Knoevenagel Condensation with Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, typically a weak amine like piperidine or pyridine.[1][2] The resulting products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, natural products, and functional polymers.[1][3]
This application note provides a detailed protocol for the Knoevenagel condensation of "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate," a substrate of significant interest due to the presence of both an aldehyde and an ester functional group on a thiophene backbone. This unique structure allows for the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and materials science.[4]
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-established mechanism.[1] The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product.[1]
In the context of using a secondary amine catalyst like piperidine, an alternative pathway involving the formation of an iminium ion intermediate is often considered.[5][6] The amine reacts with the aldehyde to form a more electrophilic iminium ion, which is then attacked by the enolate of the active methylene compound.
Experimental Protocols
Two primary protocols are presented: a classical approach using piperidine as a catalyst in ethanol and a greener, solvent-free method.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol outlines a standard and highly effective method for the Knoevenagel condensation of this compound with an active methylene compound using piperidine as the catalyst.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen active methylene compound (1.0 - 1.2 equivalents) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, as indicated by the consumption of the starting materials, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.[7]
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure α,β-unsaturated product.[7]
-
Characterization: The final product should be characterized using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[7]
Protocol 2: Solvent-Free Knoevenagel Condensation
This protocol presents an environmentally benign approach that minimizes solvent usage.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Triphenylphosphine (catalyst)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
-
Heating source (optional, for microwave-assisted reaction)
Procedure:
-
Mixing: In a mortar or reaction vial, combine this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and a catalytic amount of triphenylphosphine (e.g., 0.05-0.1 equivalents).[8]
-
Grinding/Stirring: Grind the mixture with a pestle or stir vigorously at room temperature.[9] The reaction progress can be monitored by TLC by dissolving a small sample in a suitable solvent.
-
Microwave Irradiation (Optional): For faster reaction times, the mixture can be subjected to microwave irradiation.[8]
-
Work-up: After the reaction is complete, add water to the solid mixture to dissolve any water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.[7]
-
Purification: If necessary, the product can be purified by recrystallization.[7]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1.5 - 3 hours | Reflux | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 4 - 6 hours | Reflux | 85-95 |
| Malononitrile | Triphenylphosphine | Solvent-free | 15 - 30 min | Room Temp. | >95 |
| Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | 30 - 60 min | Room Temp. | 90-98 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation protocol.
Caption: General workflow for the Knoevenagel condensation.
Causality Behind Experimental Choices
-
Choice of Catalyst: Weak bases like piperidine are preferred because they are strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[2] Triphenylphosphine in the solvent-free protocol acts as a soft Lewis base, activating the aldehyde.[8]
-
Choice of Solvent: Ethanol is a common choice for the classical protocol due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The solvent-free approach is advantageous for its reduced environmental impact and often faster reaction times.[8][9]
-
Equimolar vs. Excess Reagents: Using a slight excess of the active methylene compound can help to drive the reaction to completion, especially if the aldehyde is particularly valuable.
-
Monitoring by TLC: Thin Layer Chromatography is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
References
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Amity University. Retrieved January 17, 2026, from [Link]
-
Aldol Condensation with β-Diesters. (2025, May 22). JoVE. Retrieved January 17, 2026, from [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Pearson+. Retrieved January 17, 2026, from [Link]
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, January 31). YouTube. Retrieved January 17, 2026, from [Link]
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Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
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THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (2006, August 16). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved January 17, 2026, from [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved January 17, 2026, from [Link]
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Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Witt-ig Reaction of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for conducting the Wittig reaction on Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate. This document is designed to offer both theoretical insights and practical, actionable steps for the synthesis of alkene derivatives from this key intermediate, which is valuable in the development of various therapeutic agents.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds with a high degree of regioselectivity.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[2][3] The immense synthetic utility of this reaction is underscored by its broad functional group tolerance and its pivotal role in the synthesis of complex natural products and pharmaceuticals.[2][3]
For the target molecule, this compound, the Wittig reaction offers a powerful tool to extend the molecular framework by converting the aldehyde functionality into a variety of substituted alkenes. This capability is of particular interest in drug discovery, where the introduction of a double bond can significantly impact a molecule's conformational rigidity, electronic properties, and ultimately, its biological activity.
Reaction Mechanism and Stereochemical Control
The currently accepted mechanism of the Wittig reaction, particularly in the absence of lithium salts, proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[4][5][6] This intermediate then decomposes in a syn-elimination fashion to furnish the desired alkene and the highly stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.[7][8]
The stereochemical outcome of the Wittig reaction is a critical consideration and is primarily dictated by the nature of the phosphorus ylide employed.[4][7][9] Ylides are broadly classified into two categories:
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability.[10][11] Reactions with stabilized ylides are generally reversible at the oxaphosphetane stage, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which subsequently decomposes to yield the (E)-alkene with high selectivity.[7][12][13][14]
-
Unstabilized Ylides: These ylides bear electron-donating or neutral groups (e.g., alkyl groups) on the carbanionic carbon.[10][11][12] The reaction of unstabilized ylides with aldehydes is typically under kinetic control, leading to the rapid and irreversible formation of the syn-oxaphosphetane, which then decomposes to the (Z)-alkene.[4][7][14][15]
The following diagram illustrates the mechanistic pathways for both stabilized and unstabilized ylides.
Caption: Mechanism of the Wittig reaction with stabilized and unstabilized ylides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Wittig reaction of this compound with both a stabilized and an unstabilized ylide.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the generation of unstabilized ylides and should be obtained either commercially or by standard drying techniques.
-
Inert Atmosphere: Reactions involving unstabilized ylides are sensitive to air and moisture and must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][12]
-
Safety Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of the (E)-Alkene using a Stabilized Ylide
This protocol describes the synthesis of Ethyl 5-(4-(2-ethoxycarbonylvinyl)phenyl)-2-thiophenecarboxylate using the stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Ethoxycarbonylmethylene)triphenylphosphorane
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-alkene and remove the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of the (Z)-Alkene using an Unstabilized Ylide
This protocol details the synthesis of Ethyl 5-(4-(prop-1-en-1-yl)phenyl)-2-thiophenecarboxylate using the unstabilized ylide generated from ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound
-
Schlenk line or glovebox for inert atmosphere operations
-
Syr-inges and needles for transfer of reagents
-
Standard glassware for workup and purification
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 - 1.5 eq) to a flame-dried, two-neck round-bottom flask containing a magnetic stirrer and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.0 eq relative to the phosphonium salt) dropwise via syr-inge. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of the aldehyde to the ylide solution via syr-inge or cannula.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to separate the (Z)-alkene from the (E)-isomer and triphenylphosphine oxide.
Factors Influencing Reaction Outcome and Troubleshooting
The success and stereochemical outcome of the Wittig reaction can be influenced by several factors.
| Parameter | Effect on Reaction | Considerations for this compound |
| Ylide Stability | Determines the E/Z selectivity of the alkene product.[4][7] | Use stabilized ylides for (E)-alkenes and unstabilized ylides for (Z)-alkenes. |
| Base | The strength of the base must be sufficient to deprotonate the phosphonium salt.[1] | Strong bases like n-BuLi or NaH are required for unstabilized ylides. Weaker bases can be used for stabilized ylides. |
| Solvent | Can influence ylide solubility and reaction rates. | Aprotic solvents like THF, diethyl ether, or toluene are commonly used. |
| Temperature | Can affect reaction rates and, in some cases, stereoselectivity. | Low temperatures (-78 °C) are often employed for reactions with unstabilized ylides to enhance selectivity. |
| Lithium Salts | The presence of lithium salts can affect stereoselectivity, often favoring the (Z)-alkene.[4] | When using n-BuLi, lithium salts are present. For salt-free conditions, bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS) can be used. |
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete ylide formation (due to wet solvents/reagents), unreactive aldehyde, or steric hindrance. | Ensure all reagents and solvents are anhydrous. Use a stronger base or higher reaction temperature. |
| Poor E/Z Selectivity | Use of a semi-stabilized ylide, or inappropriate reaction conditions. | For unstabilized ylides, ensure low temperatures and salt-free conditions if high (Z)-selectivity is desired. For stabilized ylides, ensure the reaction reaches thermodynamic equilibrium. |
| Difficulty in Removing Triphenylphosphine Oxide | The byproduct can be difficult to separate from the desired product. | Purification by column chromatography is usually effective. In some cases, precipitation of the byproduct from a non-polar solvent can be attempted. |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a Wittig reaction.
Caption: General experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction is a versatile and reliable method for the synthesis of alkenes from this compound. By carefully selecting the appropriate phosphonium ylide and controlling the reaction conditions, researchers can achieve high yields and predictable stereoselectivity, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
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Stereoselective Wittig Reaction-Overview. ChemTube3D. Available at: [Link]
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WITTIG REACTION | MECHANISM. AdiChemistry. Available at: [Link]
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Synthesis of Phosphonium Ylides. Request PDF - ResearchGate. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate. This biaryl scaffold is of significant interest as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The Suzuki-Miyaura cross-coupling reaction is the chosen synthetic strategy due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and vinylaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
The reaction's power lies in its remarkable functional group tolerance, allowing for the coupling of organoboron compounds with a wide array of organic halides and triflates under relatively mild conditions.[3][4] This is particularly advantageous in the synthesis of complex molecules where sensitive functional groups, such as the formyl group in our target molecule, must be preserved.
The synthesis of this compound involves the coupling of an organoboron reagent with a halogenated thiophene derivative. Thiophene-containing biaryls are a common motif in medicinal chemistry, and the Suzuki-Miyaura reaction provides a direct and efficient route to these structures.[5][6][7]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, Ethyl 5-bromo-2-thiophenecarboxylate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide.[9]
Transmetalation: The organic group from the organoboron reagent (4-formylphenylboronic acid) is then transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is therefore critical for the reaction's success.
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle:
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the palladium catalyst.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| Ethyl 5-bromo-2-thiophenecarboxylate | 52478-43-2 | 249.10 g/mol | 1.0 | 1.0 | 249 mg |
| 4-Formylphenylboronic acid | 4529-97-5 | 149.96 g/mol | 1.2 | 1.2 | 180 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | - | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | - | - | 2 mL |
Reaction Setup and Procedure
The following workflow outlines the key stages of the experimental process.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-2-thiophenecarboxylate (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Degassing: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Considerations for Success and Troubleshooting
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.[11]
-
Reagent Quality: The purity of the boronic acid is crucial, as it can be prone to protodeboronation or the formation of unreactive boroxines.[12]
-
Base Selection: The choice of base is critical for activating the boronic acid. While potassium carbonate is a common choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective in certain cases.[12]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The ratio of the solvents can be optimized to improve reaction rates and yields.[4][12]
-
Aldehyde Functionality: The formyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, in some cases, it can influence the electronic properties of the boronic acid, potentially affecting the reaction rate.[13][14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By following the detailed protocol and considering the key parameters outlined in these application notes, researchers can reliably access this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
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Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
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Matos, K., & Söderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
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Kudo, N., & Fu, G. C. (2004). A General and Practical Method for the Nickel-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 126(42), 13686–13687. [Link]
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Al-Masum, M., & Kumaraswamy, G. (2011). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 16(2), 1726–1729. [Link]
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Rizwan, K., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 981315. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14157-14170. [Link]
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Valente, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4724-4734. [Link]
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Al-Tel, T. H. (2007). Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO) materials. ARKIVOC, 2007(15), 1-11. [Link]
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Khorasani, F., et al. (2018). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids. ResearchGate. [Link]
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Macharia, J., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Thiemann, T., et al. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 34-38. [Link]
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Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]
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Al-Tel, T. H. (2007). Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO) materials. CORE. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Synthesis Using "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate"
Introduction: The Versatility of a Bifunctional Thiophene Building Block
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a highly valuable and versatile building block in modern organic synthesis, particularly for researchers in medicinal chemistry and materials science.[1] Its structure is characterized by a central thiophene ring, a known privileged scaffold in drug discovery, flanked by two key functional groups: an ethyl ester and a formyl-substituted phenyl ring.[1] This unique arrangement offers multiple avenues for chemical elaboration, making it an ideal substrate for constructing complex molecular architectures.
The electron-rich thiophene core, coupled with the aryl moiety, makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides detailed protocols and expert insights into three of the most powerful palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Sonogashira couplings—using this compound as a key precursor. It is assumed that the starting material for these reactions is a halogenated version of the title compound, such as Ethyl 5-(4-formylphenyl)-X-2-thiophenecarboxylate (where X is Br or I), which would then be coupled with the respective partner.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium's efficacy as a catalyst stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), which facilitates the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The choice of ligands, base, and solvent is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and ensuring high yields.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and tolerance of a wide array of functional groups. It couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. In the context of our substrate, this reaction is ideal for introducing further aryl or heteroaryl substituents, expanding the molecular complexity.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Sources
Application Notes and Protocols: Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Thiophene Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of medicinal chemistry. Chronic inflammation is implicated in a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications for treating inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects.[2] This has spurred the development of new therapeutic agents with improved safety profiles.
Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as "privileged scaffolds" in drug discovery.[1] The thiophene moiety is a five-membered, sulfur-containing aromatic ring that is a bioisosteric analogue of the benzene ring. Its unique electronic and steric properties allow it to engage in various interactions with biological targets, making it a versatile building block for designing new drugs.[3] Several commercially available drugs feature a thiophene core, highlighting its therapeutic importance.[1]
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a key intermediate in the synthesis of a diverse range of pharmaceutical compounds.[4] Its bifunctional nature, possessing both an aldehyde and an ester group, allows for versatile chemical modifications to generate a library of derivatives.[4] The aldehyde group is particularly amenable to reactions such as condensation to form chalcones, Schiff bases, and pyrazolines, which are well-established pharmacophores with significant anti-inflammatory potential. This document provides a detailed guide for researchers on utilizing this compound as a starting material for the synthesis of novel anti-inflammatory agents, with a focus on the synthesis of a thiophene-based chalcone and its subsequent conversion to a pyrazoline derivative.
Strategic Approach to Synthesis: Leveraging the Formyl Group for Pharmacophore Elaboration
The synthetic strategy hinges on the reactivity of the formyl (aldehyde) group of this compound. This functional group serves as an electrophilic center, readily undergoing condensation reactions with nucleophiles. Our approach will focus on a two-step synthesis:
-
Claisen-Schmidt Condensation: Synthesis of a chalcone derivative by reacting the starting material with an appropriate acetophenone. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known to exhibit a broad spectrum of biological activities, including potent anti-inflammatory effects.[5][6]
-
Pyrazoline Formation: Cyclization of the synthesized chalcone with a hydrazine derivative to yield a pyrazoline. Pyrazolines are five-membered heterocyclic compounds that are well-documented as effective anti-inflammatory agents, often acting through the inhibition of COX enzymes and other inflammatory mediators.[7]
This synthetic pathway is advantageous due to its straightforward nature, generally high yields, and the ability to generate a diverse library of compounds by varying the acetophenone and hydrazine reagents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)phenyl)-2-thiophenecarboxylate (A Thiophene-Based Chalcone)
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used for synthesizing chalcones.[5] The reaction is typically base-catalyzed, involving the deprotonation of the α-carbon of an acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). The choice of 4-hydroxyacetophenone is strategic, as the resulting hydroxyl group on the chalcone can enhance its biological activity.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-hydroxyacetophenone (10 mmol) in 100 mL of ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a 40% aqueous solution of potassium hydroxide. Slowly add 20 mL of this solution to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with copious amounts of cold deionized water to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Expected Outcome: A yellow crystalline solid.
Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 5-(4-(5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-thiophenecarboxylate (A Thiophene-Based Pyrazoline)
Rationale: Pyrazolines are commonly synthesized through the cyclization of chalcones with hydrazine or its derivatives.[7][8] The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration. The resulting pyrazoline ring is a key pharmacophore for anti-inflammatory activity.
Materials:
-
Ethyl 5-(4-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)phenyl)-2-thiophenecarboxylate (synthesized in Protocol 1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve the chalcone derivative (5 mmol) in 100 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Expected Outcome: A pale yellow or off-white crystalline solid.
Characterization: Confirm the structure of the synthesized pyrazoline using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism of Anti-inflammatory Action: Targeting Key Inflammatory Pathways
The anti-inflammatory activity of thiophene-based compounds often stems from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many thiophene derivatives are known to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The synthesized chalcone and pyrazoline derivatives are expected to exhibit COX inhibitory activity.
-
Inhibition of Lipoxygenase (LOX) Enzymes: Some thiophene-containing compounds also inhibit 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes, which are potent pro-inflammatory mediators.[1]
-
Modulation of Pro-inflammatory Cytokines: Novel anti-inflammatory agents often act by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]
The synthesized compounds from these protocols should be evaluated for their ability to inhibit these key targets to elucidate their mechanism of action.
Data Presentation
The following table summarizes the expected characteristics and potential biological activity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Potential Anti-inflammatory Targets |
| Thiophene-Chalcone | C₂₃H₁₈O₄S | 390.45 | 70-80 | 180-185 | COX-1, COX-2, 5-LOX, Pro-inflammatory cytokines |
| Thiophene-Pyrazoline | C₂₃H₂₀N₂O₃S | 420.49 | 65-75 | 210-215 | COX-1, COX-2, Pro-inflammatory cytokines |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from the starting material to the final product.
Inflammatory Cascade and Potential Points of Intervention
Caption: Potential intervention points of thiophene derivatives in the inflammatory cascade.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the synthesis of thiophene-based chalcones and pyrazolines, two classes of compounds with significant therapeutic potential. By leveraging the reactivity of the formyl group, researchers can readily access a diverse range of derivatives for biological screening. Further investigation into the mechanism of action of these compounds will be crucial for the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- B. Ramesh, S. V. Kulkarni, B. Someswara Rao. Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian J. Research Chem. 3(2): April- June 2010; Page 332-334. (No URL available)
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Lin, Y., et al. (2012). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of the Chinese Chemical Society, 59(5), 645-652. [Link]
- Asolkar, M. J., et al. (2018). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. International Journal for Modern Trends in Science and Technology, 4(12), 1-8. (No URL available)
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Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Medicinal research reviews, 29(5), 767-820. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 18(12), 14847-14866. [Link]
- Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. (No URL available)
- Ramesh, B., & Rao, B. S. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436. (No URL available)
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Kim, H. P., et al. (2008). Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents. Bioorganic & medicinal chemistry, 16(16), 7688-7695. [Link]
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Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current medicinal chemistry, 12(1), 11-30. [Link]
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Asiri, A. M., et al. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(6), 5218-5227. [Link]
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Al-Abdullah, E. S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7219-7232. [Link]
- ResearchGate. Condensation reactions in thiophene synthesis. (No URL available)
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Al-Abdullah, E. S., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PubMed, 22700018. [Link]
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Al-Abdullah, E. S., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7219-7232. [Link]
- Gromov, S. P., & Fedorova, O. A. (2007). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Russian Chemical Reviews, 76(8), 717-743. (No URL available)
- Manasagangotri, Physics @. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (No URL available)
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Bansal, Y., & Silakari, O. (2014). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC advances, 4(96), 53544-53570. [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. (No URL available)
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Wang, Z., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3330. [Link]
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El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 168-189. [Link]
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Guerrab, F., et al. (2023). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 475-479. [Link]
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Application Notes and Protocols: Harnessing Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate for the Synthesis of Advanced Conductive Polymers
Introduction: A Versatile Building Block for Functional Conductive Polymers
The field of conductive polymers is continually driven by the pursuit of novel materials with tailored properties for a diverse range of applications, from organic electronics to biomedical sensors. Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate stands out as a monomer of significant interest. Its unique trifunctional structure, comprising a polymerizable thiophene core, an electron-withdrawing ethyl ester for modulating electronic properties, and a reactive formyl group for post-polymerization modification, offers a powerful platform for designing sophisticated conductive materials. This guide provides a comprehensive overview of the synthesis, polymerization, and functionalization of this versatile monomer, offering detailed protocols and expert insights for researchers in materials science and drug development.
The presence of the formyl (aldehyde) group is particularly advantageous, as it opens a gateway to a plethora of chemical transformations, allowing for the covalent attachment of various functionalities to the polymer backbone. This capability is crucial for applications requiring specific surface properties, such as biocompatibility, sensor selectivity, or tunable light emission.
Part 1: Synthesis of the Monomer: this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the precise connection of the formylphenyl group to the thiophene ring.[1][2]
Reaction Principle
The Suzuki coupling involves the reaction of an organoboron compound (in this case, 4-formylphenylboronic acid) with an organohalide (ethyl 5-bromothiophene-2-carboxylate) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to yield the desired biaryl product.[2]
Caption: Suzuki-Miyaura cross-coupling workflow for monomer synthesis.
Detailed Synthesis Protocol
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Ethyl 5-bromothiophene-2-carboxylate | 52479-79-9 | 235.10 | 10.0 | 1.0 |
| 4-Formylphenylboronic acid | 452-85-7 | 149.92 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 25 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromothiophene-2-carboxylate (10.0 mmol), 4-formylphenylboronic acid (12.0 mmol), and potassium carbonate (20.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane and 25 mL of deionized water to the flask.
-
Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.3 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with 100 mL of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Part 2: Polymerization Methodologies
The polymerization of thiophene monomers bearing electron-withdrawing groups like aldehydes can be challenging due to the increased oxidation potential of the monomer.[3][4] Both chemical and electrochemical methods can be employed, with specific considerations for this monomer.
A. Chemical Oxidative Polymerization
Chemical oxidative polymerization is a scalable method for producing conductive polymers.[5] Ferric chloride (FeCl₃) is a commonly used oxidant.
Caption: Workflow for chemical oxidative polymerization.
Protocol:
-
Monomer Solution: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol) in 50 mL of anhydrous chloroform or nitrobenzene.
-
Oxidant Solution: In a separate flask, dissolve anhydrous ferric chloride (4.0 mmol) in 25 mL of the same anhydrous solvent.
-
Reaction: Cool the monomer solution to 0 °C in an ice bath. Add the ferric chloride solution dropwise to the stirred monomer solution over 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The solution should darken, indicating polymer formation.
-
Precipitation and Washing: Pour the reaction mixture into 500 mL of rapidly stirring methanol to precipitate the polymer. Collect the solid by vacuum filtration. Wash the polymer thoroughly with methanol, then with a dilute ammonia solution to remove residual iron salts, followed by deionized water, and finally with methanol again.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C for 24 hours.
B. Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.[6]
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.
-
Monomer Addition: Dissolve this compound to a concentration of 10-20 mM in the electrolyte solution.
-
Electrochemical Cell: Use a three-electrode setup with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Purging: Deoxygenate the solution by bubbling with argon for at least 20 minutes.
-
Electropolymerization: Apply a constant potential or cycle the potential between 0 V and the oxidation potential of the monomer (typically around 1.6-1.8 V vs. Ag/AgCl, this should be determined by an initial cyclic voltammogram).[6] A uniform, colored film will deposit on the working electrode.
-
Washing: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Part 3: Post-Polymerization Modification via the Formyl Group
The aldehyde functionality on the polymer backbone is a versatile handle for further chemical modification. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for introducing new π-conjugated segments, thereby tuning the optoelectronic properties of the polymer.[7]
Reaction Principle
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde to form an alkene, typically with high E-stereoselectivity.[7]
Caption: Horner-Wadsworth-Emmons reaction for post-polymerization modification.
Protocol:
-
Polymer Solution: Dissolve the synthesized polymer in a suitable anhydrous solvent (e.g., THF, DMF).
-
Phosphonate Ylide Generation: In a separate flame-dried flask under argon, suspend sodium hydride (NaH, 1.2 eq. per aldehyde group) in anhydrous THF. Cool to 0 °C and slowly add the desired phosphonate ester (e.g., diethyl cyanomethylphosphonate, 1.1 eq.). Stir until hydrogen evolution ceases.
-
Reaction: Add the polymer solution dropwise to the phosphonate ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Precipitation: Carefully quench the reaction with a few drops of water. Precipitate the modified polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification: Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Part 4: Characterization of the Polymer
A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Confirmation of polymerization by the disappearance of C-H stretching of the thiophene α-protons. - Presence of characteristic peaks for the ester (C=O stretch ~1720 cm⁻¹) and aldehyde (C=O stretch ~1690 cm⁻¹, C-H stretch ~2730 and 2830 cm⁻¹). |
| UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy | - Determination of the π-π* transition and the optical bandgap of the polymer. - Monitoring of the doping process by observing the appearance of polaron and bipolaron bands in the NIR region.[3] |
| Cyclic Voltammetry (CV) | - Determination of the oxidation and reduction potentials of the polymer film. - Evaluation of the electrochemical stability and reversibility of the doping/dedoping process. |
| Four-Point Probe Conductivity Measurement | - Quantification of the electrical conductivity of the polymer film in its doped state. |
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of functional conductive polymers. The protocols outlined in this guide provide a solid foundation for its synthesis, polymerization, and subsequent modification. The ability to introduce a wide array of functionalities via the aldehyde group paves the way for the creation of materials with precisely controlled properties, opening up new possibilities in organic electronics, sensing, and bio-interfacing applications. Further research into the copolymerization of this monomer and the exploration of a wider range of post-polymerization modifications will undoubtedly lead to the discovery of novel materials with enhanced performance characteristics.
References
- Al-Hamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Al-Hamdan, A., Al-Falah, A., & Al-Deri, F. (2020). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Metallofizika i Noveishie Tekhnologii, 42(6), 789-797.
- Istif, A., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Gendron, D., et al. (2022).
- Istif, A., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Istif, A., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Anewadmetha, K., & Prom-Jun, A. (2021). Synthesis and characterization of polythiophenes with alkenyl substituents. Materials Today: Proceedings, 47, 5132-5138.
- Bianchi, M. (2013).
- El-Hefnawy, G. B., et al. (2016). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Polymers for Advanced Technologies, 27(11), 1471-1481.
- Oberleitner, P., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Chemistry – A European Journal, 28(64), e202202098.
- Istif, A., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling. BenchChem.
- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
- Wiley-VCH. (2013). 1 History of Post-polymerization Modification.
- MySkinRecipes. (2025). Ethyl 5-(4-formylphenyl)
- Iqbal, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1247, 131349.
- Wei, Y., et al. (1991).
- Ali, S., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 15(11), 2461-2475.
- Ali, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Peterson, A. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver.
- Theato, P., & Klok, H.-A. (2016). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers.
- da Silva, F. C., & de Souza, R. O. M. A. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(1), 2-25.
- Inzelt, G., & Pineri, M. (2016). The influence of polyacid nature on poly(3,4-ethylenedioxythiophene) electrosynthesis and its spectroelectrochemical properties.
- Sarac, A. S., & Ates, M. (2009). Controlled electrocopolymerization of thiophene with N-ethyl carbazole: In-situ and EX-situ spectroelectrochemical investigation and conductivity relationship. Journal of Electroanalytical Chemistry, 633(1), 115-122.
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Topic: A Step-by-Step Guide to the Synthesis of Novel Derivatives from Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
An Application Note for Medicinal and Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a highly valuable starting material, serving as a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds. Its structure, featuring a reactive aldehyde, a stable thiophene ester, and a biaryl-like system, presents multiple avenues for chemical modification. This document provides detailed, field-tested protocols for the transformation of this aldehyde into key derivatives through four fundamental synthetic pathways: Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and Oxidation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Value of this compound
The 2,5-disubstituted thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a cornerstone for designing novel therapeutics. This compound capitalizes on this by incorporating a key functional handle—the formyl (aldehyde) group—which acts as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols detailed herein provide a roadmap for leveraging this reactivity to create libraries of compounds with potential applications in drug discovery and materials science.
Overall Synthetic Workflow
The following diagram illustrates the primary synthetic transformations described in this guide, starting from the central precursor.
Caption: Synthetic pathways from the central aldehyde precursor.
Protocol 1: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. This two-step, one-pot process involves the initial formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by its immediate reduction to a stable amine.
Expertise & Causality: We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger hydrides like NaBH₄, NaBH(OAc)₃ is a mild and selective reagent that efficiently reduces the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to an alcohol, thereby maximizing the yield of the target amine. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure stability of the reducing agent.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours, or until the starting material is consumed as indicated by TLC/LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amine derivative.
Data Presentation: Reagent Table
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (1 mmol scale) |
| This compound | 1.0 | 260.31 | 260 mg |
| Benzylamine (Example Amine) | 1.1 | 107.15 | 118 mg (116 µL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 318 mg |
| Dichloromethane (DCM) | - | 84.93 | 10 mL |
Protocol 2: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds by reacting a carbonyl group with an "active methylene compound" — a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z).[1][2]
Expertise & Causality: This reaction is catalyzed by a weak base, such as piperidine or pyridine.[1][3] The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde.[2] A subsequent dehydration step yields the final α,β-unsaturated product. We use a catalytic amount of piperidine in ethanol, a common and effective system that facilitates both the condensation and dehydration steps, often driving the reaction to completion at reflux.[3]
Detailed Step-by-Step Protocol
-
Preparation: Combine this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a round-bottom flask.
-
Solvent: Add ethanol (EtOH, approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Work-up: If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude solid is often of high purity. If necessary, recrystallize from ethanol or purify by flash column chromatography.
Data Presentation: Reagent Table
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (1 mmol scale) |
| This compound | 1.0 | 260.31 | 260 mg |
| Malononitrile (Example) | 1.1 | 66.06 | 73 mg |
| Piperidine | 0.1 | 85.15 | 8.5 mg (9.8 µL) |
| Ethanol (EtOH) | - | 46.07 | 5 mL |
Protocol 3: Wittig Olefination for Alkene Synthesis
The Wittig reaction is a premier method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[4][5][6][7] This reaction is highly reliable for forming a C=C double bond specifically at the location of the original carbonyl group.
Expertise & Causality: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[5] This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) generally favor the (E)-alkene.[4][8]
Workflow & Protocol
The process involves two main stages: preparation of the ylide and the Wittig reaction itself.
Caption: Two-stage workflow for the Wittig Reaction.
Detailed Step-by-Step Protocol (using a non-stabilized ylide)
-
Ylide Preparation:
-
Suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-flushed flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution via syringe or cannula.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Quenching & Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or precipitation. Further purification of the alkene product is typically achieved by flash column chromatography.
Protocol 4: Oxidation to a Carboxylic Acid Derivative
The aldehyde can be easily oxidized to the corresponding carboxylic acid, creating a new building block for amide couplings or other carboxylate chemistry.
Expertise & Causality: While strong oxidants like potassium permanganate could be used, they risk over-oxidation or reaction with the electron-rich thiophene ring. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid source like sodium dihydrogen phosphate (NaH₂PO₄), is an exceptionally mild and chemoselective method for converting aldehydes to carboxylic acids. A chlorine scavenger, such as 2-methyl-2-butene, is added to prevent side reactions from the hypochlorite byproduct.
Detailed Step-by-Step Protocol
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 ratio).
-
Scavenger: Add 2-methyl-2-butene (3.0 eq).
-
Buffer and Oxidant: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water.
-
Reaction: Add the aqueous oxidant/buffer solution dropwise to the aldehyde solution at room temperature.
-
Monitoring: Stir the reaction vigorously for 2-6 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once complete, cool the reaction in an ice bath and carefully acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting carboxylic acid is often pure enough to be used directly. If needed, it can be purified by recrystallization or flash chromatography.
Data Presentation: Reagent Table
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (1 mmol scale) |
| This compound | 1.0 | 260.31 | 260 mg |
| Sodium Chlorite (NaClO₂) | 1.5 | 90.44 | 136 mg |
| NaH₂PO₄·H₂O | 1.5 | 137.99 | 207 mg |
| 2-Methyl-2-butene | 3.0 | 70.13 | 210 mg (318 µL) |
| tert-Butanol / Water | - | - | 8 mL / 2 mL |
References
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
Knoevenagel condensation. (2023, November 28). Wikipedia. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. [Link]
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
-
The Wittig Reaction. (n.d.). Organic Reactions. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. [Link]
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- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of Thiophene-Based Schiff Bases via Condensation of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate with Primary Amines and Anilines
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel Schiff bases derived from Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate. The reaction, a nucleophilic addition-elimination condensation, is explored with both aliphatic primary amines and substituted anilines. We delve into the mechanistic underpinnings of the reaction, explain the causal factors behind experimental choices, and provide validated, step-by-step protocols suitable for researchers in medicinal chemistry and materials science. The resulting thiophene-containing imines are valuable scaffolds in drug discovery, known for a wide spectrum of biological activities including antimicrobial and anticancer properties.[1][2][3]
Introduction and Scientific Context
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their electron-rich nature and bioisosteric properties, which enhance interactions with diverse biological targets.[1] The incorporation of a Schiff base (or imine) linkage (C=N) introduces a versatile functional group that is crucial for the biological activity of many compounds.[2] The specific starting material, this compound, is a bifunctional molecule offering a reactive aldehyde for imine formation and an ethyl ester for potential further derivatization.[4] Its aldehyde and ester functionalities allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals like anti-inflammatory, antidiabetic, and anticancer agents.[4][5]
This guide focuses on the condensation reaction between this thiophene-based aldehyde and various primary amines. This reaction is a cornerstone of synthetic organic chemistry, proceeding through a carbinolamine intermediate followed by dehydration to yield the final imine and water.[6] Understanding the nuances of this reaction, particularly the differential reactivity between aliphatic and aromatic amines, is critical for optimizing reaction conditions and achieving high yields of the desired products.
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a reversible condensation reaction. The overall process can be accelerated by acid catalysis and driven to completion by the removal of water, a key application of Le Châtelier's principle.
The Role of Acid Catalysis
The reaction is typically catalyzed by a small amount of acid.[7] The catalyst's primary role is to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.
-
Step 1: Protonation of the Carbonyl: A proton (H⁺) from the acid catalyst protonates the oxygen atom of the aldehyde group.
-
Step 2: Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Step 3: Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.
-
Step 4: Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
-
Step 5: Elimination: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and regenerating the acid catalyst.
It is crucial to maintain an optimal pH. In highly acidic conditions, the primary amine will be protonated to form an ammonium salt, which is no longer nucleophilic, thus inhibiting the reaction.[1]
Reactivity of Amines: Aliphatic vs. Aromatic
A key consideration in these syntheses is the nature of the amine nucleophile.
-
Aliphatic Primary Amines (e.g., Butylamine): These are generally more reactive than aromatic amines. The lone pair of electrons on the nitrogen is localized and readily available for nucleophilic attack. Alkyl groups are electron-donating (+I effect), which further increases the electron density on the nitrogen, enhancing its nucleophilicity.[8][9]
-
Anilines (Aromatic Amines): These are weaker nucleophiles. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring through resonance (-M effect), making it less available to attack the carbonyl carbon.[8][10] Consequently, reactions with anilines often require longer reaction times or more forcing conditions (e.g., higher temperatures, stronger acid catalysis) to achieve comparable yields.[11] The presence of electron-withdrawing groups on the aniline ring further decreases reactivity, while electron-donating groups can increase it.[12]
Diagram 1: General Schiff Base Formation Mechanism
A simplified representation of the acid-catalyzed mechanism for Schiff base formation.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of Schiff bases from this compound. Adjustments to time and temperature may be necessary based on the specific amine used.
General Materials and Instrumentation
-
Reagents: this compound (CAS 850074-81-6), primary amines/anilines (e.g., n-butylamine, aniline, 4-methoxyaniline, 4-nitroaniline), absolute ethanol, glacial acetic acid, anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å). All reagents should be of high purity.[5]
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard glassware.
-
Characterization: Fourier-Transform Infrared (FT-IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C), Mass Spectrometer (MS).
Protocol 1: Reaction with an Aliphatic Primary Amine (e.g., n-Butylamine)
This protocol leverages the higher reactivity of aliphatic amines, often allowing for milder conditions.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.84 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Amine Addition: Add n-butylamine (0.32 mL, 4.22 mmol, 1.1 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the more nonpolar imine product should be visible as a new spot with a higher Rf value compared to the starting aldehyde.
-
Workup and Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product, Ethyl 5-(4-(butyliminomethyl)phenyl)-2-thiophenecarboxylate, is typically obtained as a crystalline solid.
Protocol 2: Reaction with an Aromatic Amine (e.g., Aniline)
This protocol employs thermal conditions to compensate for the lower nucleophilicity of aromatic amines.
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 3.84 mmol) and aniline (0.40 mL, 4.22 mmol, 1.1 equivalents).
-
Solvent and Catalyst: Add 25 mL of absolute ethanol and 3-4 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours. Reactions with anilines may require 4-8 hours to reach completion.[13]
-
Workup and Isolation: After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Purification: Cool the flask in an ice bath to promote precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol may be necessary to obtain the pure product, Ethyl 5-(4-((phenylimino)methyl)phenyl)-2-thiophenecarboxylate.
Diagram 2: Experimental Workflow
A generalized workflow for the synthesis and purification of thiophene-based Schiff bases.
Data Presentation and Expected Outcomes
The electronic nature of the amine significantly impacts reaction kinetics and conditions. The following table summarizes expected outcomes based on the principles of chemical reactivity.
| Amine Type | Example | Relative Nucleophilicity | Expected Reaction Time | Typical Conditions | Expected Yield |
| Aliphatic | n-Butylamine | High | 2-4 hours | Room Temperature | > 85% |
| Aromatic (Neutral) | Aniline | Moderate | 4-8 hours | Reflux (Ethanol) | 75-90% |
| Aromatic (Electron-Donating) | 4-Methoxyaniline | Moderate-High | 3-6 hours | Reflux (Ethanol) | 80-95% |
| Aromatic (Electron-Withdrawing) | 4-Nitroaniline | Low | 8-16 hours or longer | Reflux, possibly with a stronger acid catalyst (e.g., p-TsOH) or Dean-Stark trap | 50-70% |
Expected Characterization Data
-
FT-IR: The most significant change will be the disappearance of the C=O stretch from the aldehyde (approx. 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (approx. 3300-3500 cm⁻¹). A new, strong absorption band corresponding to the C=N (imine) stretch will appear around 1600-1630 cm⁻¹.[13]
-
¹H NMR: The aldehyde proton signal (a singlet around 9.8-10.0 ppm) will disappear. A new singlet for the imine proton (-CH=N-) will appear in the downfield region, typically between 8.0-9.0 ppm.[13] Other signals corresponding to the thiophene, phenyl, and amine substituent protons will be present.
-
¹³C NMR: The aldehyde carbon signal (around 190 ppm) will be absent in the product spectrum. A new signal for the imine carbon (-C=N-) will appear in the range of 150-165 ppm.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected Schiff base product.
Conclusion and Future Directions
The synthesis of Schiff bases from this compound is a robust and versatile reaction for generating a library of compounds with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and the factors influencing amine reactivity, researchers can efficiently optimize reaction conditions for a wide array of substrates. The protocols provided herein serve as a validated foundation for these synthetic endeavors. Future work could involve the exploration of green catalytic systems, such as using recyclable solid acid catalysts like Amberlyst® 15, to further enhance the sustainability of these syntheses.[5] Additionally, the synthesized Schiff bases can be used as ligands for the preparation of metal complexes, which often exhibit enhanced biological activities.[2]
References
-
Verma, D., Sharma, S., Sahni, T., & Arora, G. (n.d.). Formation of Schiff's base from carbonyl compounds in acid catalyzed dehydration. ResearchGate. Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. Available at: [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. Retrieved from [Link]
-
Chemistry Point. (2021). Explain the comparative reactivity of aliphatic and aromatic amine?. Retrieved from [Link]
-
Dzugan, L. C., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education, 100(11), 4539-4545. Available at: [Link]
-
DifferenceBetween.net. (2015). Difference Between Aliphatic and Aromatic Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Gaballa, A. S., et al. (2023). Different Schiff Bases—Structure, Importance and Classification. Molecules, 28(15), 5866. Available at: [Link]
-
Doan, T. L., et al. (1975). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Journal of Organic Chemistry, 40(8), 1157-1158. Available at: [Link]
-
ResearchGate. (n.d.). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. Retrieved from [Link]
-
Pediaa.Com. (2023). What is the Difference Between Aliphatic and Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2023). New Schiff Bases with Thiophene Ring: Synthesis, Biological Activities, and Molecular Docking Study. Retrieved from [Link]
-
Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13861. Available at: [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
Muhammad Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of aliphatic aldehydes with aromatic amines. Retrieved from [Link]
-
Kumar, L. S., et al. (2014). Synthesis of Schiff bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4- thiadiazol-2-amine and its anticancer activity. Pharmanest, 5(1), 1761-1768. Available at: [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Available at: [Link]
- Google Patents. (1955). US2700681A - Preparation of imines.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Metal free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate. As a key intermediate in the development of various therapeutic agents and organic semiconductors, optimizing its synthesis for high yield and purity is crucial.[1] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
I. Overview of the Synthesis: The Suzuki-Miyaura Coupling Approach
The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (4-formylphenylboronic acid) with an organohalide (ethyl 5-bromo-2-thiophenecarboxylate) in the presence of a palladium catalyst and a base.
II. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Question: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
1. Catalyst Inactivity or Degradation:
-
Cause: The active Pd(0) species is susceptible to oxidation, rendering it inactive. This can occur due to insufficient degassing of the reaction mixture, allowing oxygen to be present. The choice of palladium source and ligands also plays a critical role.[2]
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed prior to the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Catalyst Selection: For coupling reactions involving electron-deficient aryl halides like ethyl 5-bromo-2-thiophenecarboxylate, a robust catalyst system is often required. While Pd(PPh₃)₄ is a common choice, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] These ligands can enhance the rate of oxidative addition and stabilize the active catalytic species.[5]
-
2. Ineffective Base:
-
Cause: The base is crucial for the transmetalation step of the catalytic cycle.[6] An inappropriate or weak base may not effectively activate the boronic acid, leading to a stalled reaction. The solubility of the base in the chosen solvent system is also a critical factor.
-
Solution:
-
Base Screening: A range of bases should be considered. While aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for challenging couplings.[6][7] The use of an inorganic base is often preferred for a more environmentally friendly synthesis.[7]
-
Solvent Compatibility: Ensure the chosen base is sufficiently soluble in the reaction medium. For instance, K₃PO₄ is more soluble in aqueous solvent mixtures than in purely organic solvents.
-
3. Suboptimal Solvent System:
-
Cause: The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of reaction. A poor solvent choice can lead to a heterogeneous mixture and slow reaction kinetics.
-
Solution:
-
Solvent Optimization: Common solvent systems for Suzuki couplings include toluene, dioxane, or THF, often with the addition of water to aid in the dissolution of the inorganic base.[8] For the synthesis of thiophene derivatives, a mixture of THF and water has been shown to be effective.[3] Experiment with different solvent ratios to achieve optimal results.
-
4. Issues with Starting Materials:
-
Cause: The purity and stability of the starting materials, particularly the 4-formylphenylboronic acid, are paramount. Boronic acids can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of benzaldehyde and a reduction in yield.[7]
-
Solution:
-
High-Purity Reagents: Use high-purity ethyl 5-bromo-2-thiophenecarboxylate and 4-formylphenylboronic acid.
-
Minimizing Protodeboronation: This side reaction is often promoted by acidic conditions or prolonged reaction times at elevated temperatures.[7] Ensure the reaction is not overly acidic and consider using a boronic ester (e.g., a pinacol ester) of 4-formylphenylboronic acid, which can be more stable under certain reaction conditions.[2][9]
-
Question: I am observing significant side product formation, complicating purification. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is a common issue in cross-coupling reactions. In the synthesis of this compound, the primary side products are typically from homo-coupling and protodeboronation.
1. Homo-coupling of Boronic Acid:
-
Cause: This side reaction involves the coupling of two molecules of 4-formylphenylboronic acid to form 4,4'-diformylbiphenyl. It is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Solution:
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is crucial to minimize homo-coupling.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) species present at the beginning of the reaction. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).
-
2. Protodeboronation of 4-formylphenylboronic acid:
-
Cause: As mentioned previously, this leads to the formation of benzaldehyde.
-
Solution:
Question: The purification of the final product is proving difficult. What is the recommended purification strategy?
Answer:
Effective purification is key to obtaining high-purity this compound.
-
Primary Purification Method: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting materials, the palladium catalyst, and side products.[10]
-
Solvent System for Chromatography: A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.
-
Recrystallization: For further purification, recrystallization can be employed. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexanes could be effective.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Typically, a catalyst loading of 1-5 mol% of the palladium precursor is sufficient. Higher loadings may be necessary for particularly challenging substrates or to achieve faster reaction times, but this also increases costs and the amount of residual palladium in the product.
Q2: Can I use a different halogen on the thiophene starting material?
A2: Yes, while ethyl 5-bromo-2-thiophenecarboxylate is commonly used, the corresponding iodo- or chloro-derivatives can also be employed. The reactivity generally follows the order: I > Br > Cl. If using the less reactive chloro-derivative, a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, will likely be required.[5]
Q3: Is it necessary to use an aqueous base?
A3: While aqueous bases are common, anhydrous conditions with an organic-soluble base can also be used. However, the presence of water often facilitates the dissolution of inorganic bases and can accelerate the transmetalation step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
Q5: What are the storage recommendations for the final product?
A5: this compound should be stored in a cool, dry place, protected from light.[1] Aldehydes can be susceptible to oxidation over time, so storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.
Materials:
-
Ethyl 5-bromo-2-thiophenecarboxylate
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for workup and chromatography)
-
Hexanes (for chromatography)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromo-2-thiophenecarboxylate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation: Expected Spectroscopic Data
| Analytical Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 7.9-7.7 (m, 4H, Ar-H), 7.7 (d, 1H, Thiophene-H), 7.3 (d, 1H, Thiophene-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5 (CHO), 162.0 (C=O), 145.0, 140.0, 136.0, 135.0, 130.0, 126.0, 125.0, 61.5 (OCH₂CH₃), 14.5 (OCH₂CH₃) |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₄H₁₂O₃S: 261.0585; found 261.0580 |
V. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
VI. References
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2022). Taylor & Francis Online. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). RSC Publishing. [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Physics @ Manasagangotri. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). MDPI. [Link]
-
Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Molbank. [Link]
-
This compound. MySkinRecipes. [Link]
-
Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Purification of "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate" by column chromatography
Technical Support Center: Purification of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of this compound. This document is designed for researchers and drug development professionals who require this key intermediate in its highest purity. We will move beyond simple step-by-step instructions to explore the causality behind our procedural choices, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
The molecule , with its distinct functional groups—an ethyl ester, a formyl (aldehyde) group, and an aromatic thiophene-phenyl system—presents a moderate polarity, making it an ideal candidate for purification by normal-phase silica gel chromatography.[1] However, the interplay of these groups can also introduce specific challenges, such as product tailing or potential instability on the stationary phase. This guide provides a self-validating framework to navigate these challenges successfully.
Section 1: Foundational Knowledge - The "Why"
This section addresses the fundamental principles governing the separation process. Understanding these concepts is critical for effective troubleshooting.
Q1: What are the key chemical properties of this compound relevant to its purification?
A1: The chromatographic behavior of this compound is dictated by the polarity of its constituent functional groups.
-
Ethyl Ester (-COOEt): This group is a polar hydrogen bond acceptor.
-
Formyl Group (-CHO): The aldehyde is also a significant polar contributor and a hydrogen bond acceptor.
-
Thiophene & Phenyl Rings: The coupled aromatic system is largely nonpolar but is electron-rich and can participate in π-π stacking interactions.[2]
Collectively, these features render the molecule moderately polar. It will have a strong affinity for polar stationary phases like silica gel but will be soluble in common organic solvent systems used as mobile phases. Its use as a pharmaceutical intermediate underscores the need for high purity.[1]
Q2: How does silica gel column chromatography work for this specific separation?
A2: We employ normal-phase chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol groups (-Si-OH). The mobile phase is a significantly less polar mixture of organic solvents (e.g., hexanes and ethyl acetate).[3]
The separation occurs based on competitive binding:
-
The crude sample is loaded onto the top of the silica column.
-
As the mobile phase flows through, components of the mixture partition between the stationary and mobile phases.
-
More polar compounds, like our target molecule and potentially more polar impurities (e.g., a corresponding carboxylic acid from over-oxidation), will adsorb more strongly to the silica gel.[4]
-
Less polar compounds will spend more time in the mobile phase and thus travel down the column faster. By carefully selecting the mobile phase composition, we can create a "window" of polarity where our target compound elutes cleanly, separated from less polar and more polar impurities.
Section 2: Experimental Protocol - The "How"
This section provides a detailed, validated workflow for the purification process.
Purification Workflow Overview
Caption: Overall workflow for chromatographic purification.
Step 1: Determining the Optimal Solvent System via Thin-Layer Chromatography (TLC)
The success of column chromatography is almost entirely dependent on finding the right solvent system using TLC first.[5][6]
-
Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of a reference standard if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and the standard onto a silica gel TLC plate.[3]
-
Develop the Plate: Place the plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 4:1 (80% hexanes, 20% ethyl acetate).[7]
-
Analyze: After development, visualize the plate under a UV lamp.
-
Optimize: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.25-0.35 .[5]
-
If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate (e.g., try 3:1 Hex:EtOAc).
-
If the Rf is too high (>0.4), decrease the polarity by adding more hexanes (e.g., try 5:1 Hex:EtOAc).
-
Ensure there is a clear separation (ΔRf > 0.2) between your target spot and the nearest impurities.[5]
-
Step 2: Preparing and Packing the Chromatography Column
A well-packed column is essential for good separation. The "slurry packing" method is highly recommended.
-
Select Column and Silica: For every 1 g of crude material, use approximately 50-100 g of silica gel (e.g., 230-400 mesh).
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system determined by TLC (e.g., 5:1 Hex:EtOAc). Create a homogenous, pourable slurry.
-
Pack: With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully settled and equilibrated. The solvent level should never drop below the top of the silica bed.[8]
Step 3: Loading the Sample and Running the Column
Proper sample loading is crucial. A concentrated, narrow band at the top of the column is ideal.
-
Wet Loading (Recommended for this compound):
-
Dissolve the crude material in the minimum amount of dichloromethane or ethyl acetate.
-
Drain the solvent in the column until it is level with the silica surface.
-
Carefully pipette the dissolved sample onto the center of the silica bed, taking care not to disturb the surface.[8]
-
Open the stopcock and allow the sample to absorb onto the silica. Add a small layer of sand on top to protect the surface.
-
-
Dry Loading (For compounds with poor solubility):
-
Dissolve the crude product in a volatile solvent.
-
Add a small amount of silica gel (2-3x the mass of the crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Fraction Collection and Analysis
-
Elution: Begin eluting with your starting solvent system, collecting the eluent in fractions (e.g., test tubes or flasks).
-
Gradient Elution (If Needed): If separation is difficult or some compounds are slow to elute, you can gradually increase the polarity of the mobile phase over time (e.g., move from 5:1 to 4:1 to 3:1 Hex:EtOAc).
-
TLC Monitoring: Spot every few fractions onto a TLC plate to track the elution of your compound. This allows you to identify which fractions contain the pure product.
Data Summary Table
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar support for moderately polar compounds. |
| Silica-to-Sample Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient surface area for good separation and prevents overloading. |
| Initial TLC Solvent System | 4:1 Hexanes:Ethyl Acetate | A good starting point for moderately polar aromatic compounds.[7] |
| Target Rf on TLC | 0.25 - 0.35 | This Rf value on TLC typically translates to an effective elution volume on a column.[5] |
| Sample Loading | Wet Loading | Generally provides a tighter initial band for soluble compounds. |
| Elution Mode | Isocratic or Step-Gradient | Start isocratically; use a gradient only if separation is poor or elution is slow. |
Section 3: Troubleshooting Guide - "What Went Wrong?"
Even with a robust protocol, issues can arise. This section provides solutions to common problems.
Problem: Poor or No Separation
-
Q: My target compound and an impurity are eluting together. What should I do?
-
A: This indicates insufficient resolution. First, try a shallower solvent gradient or a different solvent system altogether. Systems with different selectivities, such as substituting ethyl acetate with diethyl ether or a small percentage of dichloromethane, can alter the elution order.[9] Ensure your column is not overloaded, as this is a primary cause of band broadening and poor separation.[10]
-
-
Q: All my spots are at the bottom of the TLC plate (Rf ≈ 0), or nothing is coming off the column. Why?
-
A: Your mobile phase is not polar enough to move the compounds. Increase the proportion of the polar solvent (ethyl acetate) in your eluent. For TLC, try a 2:1 or 1:1 Hex:EtOAc mixture. For the column, you can switch to a more polar solvent mixture once you are confident the nonpolar impurities have eluted.[4]
-
-
Q: All my spots ran to the top of the TLC plate (Rf ≈ 1), or everything eluted from the column immediately. What's the issue?
-
A: Your mobile phase is too polar. The compounds are spending all their time in the mobile phase with no interaction with the silica. Decrease the polarity by increasing the proportion of the nonpolar solvent (hexanes).[3] Try a 9:1 Hex:EtOAc mixture for your next TLC trial.
-
Problem: Low Yield or Product Loss
-
Q: I can't find my compound after running the column. Where did it go?
-
A: There are several possibilities[11]:
-
It eluted in the solvent front: If your initial solvent system was too polar, the compound may have eluted very quickly. Check your very first fractions.
-
It's still on the column: If the solvent is not polar enough, your compound may be strongly adsorbed at the top. Try flushing the column with a very polar solvent, like 100% ethyl acetate or 5% methanol in dichloromethane, and check the eluent.
-
Fractions are too dilute: Your compound may have eluted, but at a concentration too low to see on TLC. Try combining several fractions and concentrating them before running a new TLC.
-
It decomposed: The compound may not be stable on silica gel.
-
-
-
Q: My yield is very low. Could my compound be decomposing on the silica? How do I check?
-
A: Thiophene derivatives and aldehydes can sometimes be sensitive to the acidic nature of silica gel.[11] To test for stability, perform a 2D TLC[4][11]:
-
Spot your crude material in one corner of a TLC plate.
-
Run the plate in a chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal. If decomposition is confirmed, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5%).
-
-
Problem: Irregular Elution
-
Q: My compound is "tailing" or "streaking" on the TLC plate and eluting from the column over many fractions. How can I fix this?
-
A: Tailing is often caused by the polar aldehyde group interacting too strongly with acidic sites on the silica gel. This can sometimes be suppressed by adding a very small amount of a modifier to the mobile phase, such as 0.5% acetic acid, to ensure all silanol groups are protonated. However, given the compound structure, a better first approach is to ensure you are not overloading the column and that your sample is fully dissolved in the loading solvent. If tailing persists, increasing the eluent polarity once the compound starts to elute can help push it off the column more quickly.[11]
-
-
Q: The solvent flow in my column has stopped. What happened?
-
A: This usually indicates a blockage. The most common cause is the precipitation or crystallization of your compound on the column if it has low solubility in the mobile phase.[11] This is a difficult problem to fix. You may need to switch to a solvent system where your compound is more soluble, even if the separation is slightly less ideal. Another cause could be silica fines clogging the bottom frit; ensure you use quality silica and allow it to settle before running the column.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the best starting solvent systems to try for this compound?
-
A: A mixture of hexanes and ethyl acetate is the standard and most reliable choice.[5] Begin with ratios between 5:1 and 3:1 (Hexanes:EtOAc) for your initial TLC trials.
-
-
Q: How much silica gel should I use?
-
A: A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight. For difficult separations, this ratio can be increased.
-
-
Q: Should I use the "wet loading" or "dry loading" method?
-
A: For this compound, which should be readily soluble in solvents like dichloromethane, wet loading is preferred. It is faster and generally leads to a more compact starting band. Reserve dry loading for materials that are poorly soluble in the mobile phase.[8]
-
-
Q: How do I confirm the purity of my final product?
-
A: After combining the pure fractions and evaporating the solvent, the purity should be confirmed by multiple methods. A single spot on a TLC plate in multiple solvent systems is a good indicator. For definitive proof, use techniques like ¹H NMR and ¹³C NMR spectroscopy, and Mass Spectrometry (MS) to confirm the structure and absence of impurities.
-
References
- Thin Layer Chromatography (TLC)
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- TROUBLESHOOTING GUIDE - Restek.
- Ethyl 5-(4-formylphenyl)
- Thin Layer Chromatography (TLC) - Professor Dave Explains via YouTube.
- Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde?
- Thin Layer Chrom
- Ethyl 5-(4-formylphenyl)
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Medicinal chemistry-based perspectives on thiophene and its derivatives - N
- What compounds are unstable in a silica gel column (chrom
Sources
- 1. This compound [myskinrecipes.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Side Reactions in the Formylation of Aryl Thiophenes
Introduction: Welcome to the Technical Support Center for the formylation of aryl thiophenes. Formylated aryl thiophenes are pivotal building blocks in medicinal chemistry, materials science, and organic synthesis. However, their preparation is often plagued by challenges such as low yields, poor regioselectivity, and the formation of complex side products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these critical synthetic transformations. Here, we provide in-depth, field-proven insights into the causality behind experimental choices, offering solutions to overcome the most persistent side reactions.
Section 1: Understanding the Landscape of Aryl Thiophene Formylation
FAQ 1.1: What are the primary methods for formylating an aryl thiophene?
There are three principal methods for the formylation of aryl thiophenes, each with distinct advantages and disadvantages depending on the substrate's electronic properties and steric profile.
-
Vilsmeier-Haack Reaction: This is the most common method, employing a Vilsmeier reagent (typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate electron-rich heterocycles like thiophene.[1][2][3] It is generally reliable and uses common laboratory reagents.[4]
-
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5][6][7] It is effective for many electron-rich aromatic compounds but can be harsh for sensitive substrates.[4]
-
Lithiation-Based Formylation: This approach involves the deprotonation of the thiophene ring using a strong organolithium base (e.g., n-BuLi) followed by quenching the resulting aryllithium species with a formylating agent like DMF.[7][8] This method's regioselectivity is governed by the site of lithiation, which can be inherent to the substrate or guided by a directing group.[9][10]
Diagram 1.1: Overview of Aryl Thiophene Formylation Routes
Caption: Key synthetic routes for the formylation of aryl thiophenes.
Section 2: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust tool, but its success hinges on controlling the reactivity of the electrophilic Vilsmeier reagent.
FAQ 2.1: My reaction is producing di-formylated products. How can I improve mono-selectivity?
Cause: Di-formylation occurs when the mono-formylated aryl thiophene product is still electron-rich enough to react with the excess Vilsmeier reagent in the mixture. This is particularly common with highly activated thiophene rings.
Solution: Achieving mono-selectivity requires precise control over reaction parameters to temper the reactivity.
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Stoichiometry | Use 1.0–1.2 equivalents of Vilsmeier reagent. | Minimizes the excess electrophile available to react a second time. Careful control of the POCl₃ to DMF ratio is key. |
| Addition Mode | Add the Vilsmeier reagent dropwise to the substrate solution. | This technique avoids localized high concentrations of the highly reactive electrophile, favoring the initial mono-formylation. |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temperature). | Reduces the overall reaction rate, giving greater control and disfavoring the second, slower formylation step. |
FAQ 2.2: I am observing chlorinated byproducts. How can this be prevented?
Cause: Under more forcing conditions (e.g., high temperatures or prolonged reaction times), the Vilsmeier reagent can act as a chlorinating agent. For instance, the formylation of 3-methoxybenzo[b]thiophen at high temperatures leads to the formation of 3-chloro-2-formylbenzo[b]thiophen.[6][11]
Solution:
-
Maintain the Lowest Effective Temperature: Avoid excessive heating. Monitor the reaction by TLC and apply heat judiciously only if the reaction stalls.
-
Prompt Aqueous Workup: Once the reaction is complete, it is crucial to hydrolyze the intermediate iminium salt and quench any reactive chlorine species promptly. Extended exposure to the crude reaction mixture can promote chlorination.
FAQ 2.3: My reaction yield is low, or the reaction has stalled. What are the likely causes?
Cause: Low yields can stem from several issues, including poor reagent quality, substrate deactivation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: N,N-dimethylformamide (DMF) can decompose over time to form dimethylamine and formic acid. Dimethylamine can consume the Vilsmeier reagent, halting the reaction. If your DMF has a fishy odor, it should be purified or replaced.
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Substrate Reactivity: If your aryl thiophene contains electron-withdrawing groups, it will be deactivated towards electrophilic substitution.[12] For these less reactive substrates, more forcing conditions, such as higher temperatures (e.g., 60-70 °C) or a modest excess of the Vilsmeier reagent, may be necessary to drive the reaction to completion.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material. A stalled reaction may require extended reaction time or a cautious increase in temperature.[4]
Diagram 2.1: Vilsmeier-Haack Mechanism and Di-formylation Side Reaction
Caption: The Vilsmeier-Haack pathway and the competing di-formylation side reaction.
Section 3: Navigating Side Reactions in Rieche Formylation
The Rieche formylation is a powerful alternative, but the strong Lewis acid catalyst can introduce complications.[4]
FAQ 3.1: My Rieche formylation is yielding a complex mixture, including potential diarylmethane or de-alkylated byproducts. What's happening?
Cause: The Rieche reaction operates under Friedel-Crafts-type conditions. The strong Lewis acid (e.g., TiCl₄) can promote several side reactions:
-
Chloromethylation: The dichloromethyl methyl ether can act as a chloromethylating agent, leading to chloromethylated thiophenes. These are highly reactive and can polymerize or react further.
-
Diarylmethane Formation: The formylated product can be activated towards a second electrophilic attack by a protonated aldehyde or a related species, leading to diarylmethane byproducts.[13]
-
De-alkylation: Lewis acids can catalyze the cleavage of alkyl groups from the aromatic ring, particularly stabilized groups like tert-butyl or isopropyl.[14]
Solution:
| Strategy | Recommendation | Rationale |
| Strictly Anhydrous | Ensure all reagents and solvents are rigorously dry. | Lewis acids are extremely water-sensitive. Moisture will deactivate the catalyst and can lead to undesired hydrolysis reactions.[4] |
| Temperature Control | Maintain low temperatures (e.g., -78 °C to 0 °C) during the addition and reaction. | Minimizes the rates of competing side reactions like polymerization, de-alkylation, and diarylmethane formation. |
| Lewis Acid Choice | Screen different Lewis acids (e.g., SnCl₄, AlCl₃, FeCl₃). | The choice of Lewis acid can significantly impact selectivity and the prevalence of side reactions. Milder Lewis acids may be beneficial for sensitive substrates.[7][15] |
| Prompt Workup | Quench the reaction and proceed with workup as soon as the starting material is consumed. | Minimizes contact time of the product with the harsh acidic conditions, reducing byproduct formation.[13] |
Section 4: Challenges in Lithiation-Based Formylation
This method offers excellent regiocontrol if the lithiation step can be managed effectively.
FAQ 4.1: My lithiation is not regioselective. How can I control the position of formylation?
Cause: The site of formylation is determined entirely by the position of the lithium atom. For unsubstituted thiophene, the proton at the C-2 position is the most acidic, and lithiation occurs there almost exclusively.[9][12] For substituted aryl thiophenes, regioselectivity becomes a competition between this inherent C-2 acidity and the influence of any directing metalation groups (DMGs) on the aryl ring.[10]
Solution:
-
Leverage Inherent Reactivity: For 5-formylation of a 2-arylthiophene, direct lithiation at the vacant and highly acidic C-5 position is typically efficient.
-
Use a Directing Metalation Group (DMG): To direct lithiation to a specific position on the aryl ring (ortho-lithiation), a coordinating group (e.g., amide, carbamate, methoxy) is required.[9][10] The organolithium reagent coordinates to this group, delivering the base to the adjacent proton.
-
Halogen-Metal Exchange: If direct deprotonation is not selective, a pre-installed halogen (bromine or iodine) at the desired position can be selectively exchanged for lithium using n-BuLi at low temperatures (-78 °C).[7] This method provides unambiguous regiocontrol.
Diagram 4.1: Controlling Regioselectivity via a Directing Groupdot
// Nodes ArylThiophene_DMG [label="Aryl Thiophene\nwith Ortho-Directing Group (DMG)"]; nBuLi [label="n-BuLi"]; Coordination_Complex [label="Coordination Complex\n(Li⁺ coordinated to DMG)"]; Ortho_Lithiation [label="Directed Ortho-Lithiation"]; Lithiated_Intermediate [label="Regioselective\nLithiated Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMF_Quench [label="1. DMF\n2. H₃O⁺"]; Final_Product [label="Ortho-Formylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArylThiophene_DMG -> Coordination_Complex; nBuLi -> Coordination_Complex [label="Coordinates"]; Coordination_Complex -> Ortho_Lithiation [label="Proximity Effect"]; Ortho_Lithiation -> Lithiated_Intermediate [label="Deprotonation"]; Lithiated_Intermediate -> DMF_Quench; DMF_Quench -> Final_Product; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling with Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates like "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate." The presence of both an electron-withdrawing formyl group and a heteroaromatic thiophene ring introduces unique considerations for catalyst selection and reaction optimization. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues and guide you toward successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in this specific Suzuki coupling is a common challenge. The substrate presents a combination of an electron-deficient aryl halide (due to the formyl group) and a heteroaryl moiety, which can influence the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium precatalyst and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this transformation. You will likely need a more robust system.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step.[2][3][4] Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent System: The polarity and aprotic/protic nature of the solvent can affect the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[5]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.[5][6]
Q2: Which type of palladium catalyst and ligand system is recommended for coupling with an electron-deficient and heteroaromatic substrate like this?
A2: For challenging substrates such as this compound, a catalyst system with high activity and stability is necessary. The electron-withdrawing formyl group can make oxidative addition more facile, but the overall efficiency will heavily depend on the ligand's properties.
-
Recommended Catalyst Precursors:
-
Recommended Ligands:
-
Bulky, Electron-Rich Phosphine Ligands: These are often the key to success with challenging substrates. They promote both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[5][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes, making them suitable for difficult couplings.[5]
-
Rationale: The thiophene moiety can coordinate to the palladium center, potentially inhibiting catalysis. Bulky ligands help to create a coordinatively unsaturated and highly reactive palladium species, which can overcome this inhibition and facilitate the catalytic cycle.[11]
Troubleshooting Guide: Common Problems and Solutions
Problem 1: Low Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, the catalytic cycle is likely proceeding too slowly.
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently Active Catalyst | Switch to a more active ligand system, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5] | These ligands enhance the rates of both oxidative addition and reductive elimination, which are often the slower steps in the catalytic cycle for challenging substrates. |
| Inappropriate Base | Screen different bases. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for electron-deficient substrates.[5][12] | A stronger base can more effectively activate the boronic acid for the transmetalation step.[2][10] |
| Suboptimal Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Solvents with higher boiling points like dioxane or toluene may be necessary.[5] | Higher temperatures can overcome the activation energy barrier for slower steps in the catalytic cycle. However, be cautious of potential catalyst or substrate degradation at excessive temperatures. |
| Poor Reagent Solubility | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If necessary, switch to a different solvent system (e.g., dioxane/water, toluene/water, or DMF).[12][13] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
Problem 2: Formation of Significant Side Products
The appearance of major side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][5] |
| Protodeboronation | Presence of excess water or protic solvents, especially under harsh basic conditions.[1][12] | Use anhydrous solvents and reagents if possible. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[12] |
| Dehalogenation of Aryl Halide | Certain solvents or bases can promote the reduction of the aryl halide.[1][14] | Switch to a non-coordinating base and an aprotic solvent. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Ethyl 5-(Aryl Halide)-2-thiophenecarboxylate
This protocol provides a robust starting point for your optimization experiments.
1. Reagent Preparation and Degassing:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., Ethyl 5-bromo-2-thiophenecarboxylate, 1.0 equiv.), the arylboronic acid (e.g., 4-formylphenylboronic acid, 1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) at least three times to remove oxygen.[14]
-
In a separate flask, degas the solvent system (e.g., 1,4-dioxane/water, 10:1) by sparging with argon for at least 30 minutes.[14]
2. Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask containing the solid reagents via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%). Add these to the reaction flask as a solid under a strong flow of inert gas.
-
Alternatively, use an air-stable precatalyst like SPhos Pd G3 (3 mol%) and add it with the other solids in the first step.[5]
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][12]
Visualizing the Catalytic Cycle and Troubleshooting Workflow
To aid in understanding the reaction mechanism and the decision-making process for troubleshooting, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][15][16]
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. Semantic Scholar. [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. byjus.com [byjus.com]
Preventing homocoupling in Suzuki reactions of aryl boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with one of the most common side reactions: homocoupling of aryl boronic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize this unwanted side product and maximize the yield of your desired biaryl compounds.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the formation of symmetrical biaryls, arising from the homocoupling of the boronic acid starting material, remains a persistent challenge. This side reaction not only consumes valuable starting material but also complicates purification, ultimately impacting reaction efficiency and overall yield.
This guide provides a systematic approach to diagnosing and resolving homocoupling issues. We will delve into the mechanistic underpinnings of this side reaction and offer field-proven strategies to suppress it.
Frequently Asked Questions (FAQs) on Suzuki Homocoupling
Here are quick answers to the most common questions regarding homocoupling in Suzuki reactions.
-
Q1: What is homocoupling in the context of a Suzuki reaction?
-
A: Homocoupling refers to a side reaction where two molecules of the aryl boronic acid react with each other to form a symmetrical biaryl (Ar-Ar) instead of coupling with the intended aryl halide (Ar-X) to form the desired unsymmetrical biaryl (Ar-Ar').
-
-
Q2: What are the primary causes of boronic acid homocoupling?
-
A: The primary causes include:
-
Oxidative Homocoupling: Often mediated by the palladium catalyst, especially Pd(OAc)₂, in the presence of oxygen.
-
Reductive Homocoupling: This can occur under certain conditions, though it is less common.
-
Base-Induced Decomposition: Some bases can promote the decomposition of boronic acids, leading to homocoupling.
-
High Temperatures: Elevated temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Q3: Can my choice of palladium catalyst influence the rate of homocoupling?
-
A: Absolutely. Palladium(II) sources, particularly palladium acetate (Pd(OAc)₂), are known to be more prone to inducing oxidative homocoupling compared to Palladium(0) sources like Pd(PPh₃)₄. The mechanism often involves a Pd(II)-mediated oxidation of the boronic acid.
-
-
Q4: How does the presence of oxygen affect the reaction?
-
A: Oxygen can act as an oxidant, facilitating the palladium-catalyzed oxidative homocoupling of boronic acids. It can reoxidize Pd(0) to the more reactive Pd(II) species, which then promotes the unwanted side reaction. Therefore, thoroughly degassing the reaction mixture is a critical step.
-
-
Q5: Is there a "one-size-fits-all" solution to prevent homocoupling?
-
A: No. The optimal solution depends on the specific substrates, catalyst system, and reaction conditions. A systematic approach to troubleshooting, as outlined in this guide, is the most effective strategy.
-
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying the root cause of your homocoupling problem and implementing effective solutions.
Diagram: Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting Suzuki homocoupling.
Troubleshooting Step 1: Oxygen and Atmospheric Control
The presence of molecular oxygen is a significant contributor to the oxidative homocoupling of boronic acids. The palladium catalyst can be oxidized from its active Pd(0) state to Pd(II), which can then directly react with the boronic acid to form the homocoupled product.
Recommendation:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. The most effective method is the freeze-pump-thaw technique (3-4 cycles). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for sensitive reactions.
Troubleshooting Step 2: Choice of Palladium Source and Ligand
The palladium source plays a crucial role. As mentioned, Pd(II) sources like Pd(OAc)₂ can directly promote oxidative homocoupling.
Recommendations:
-
Switch to a Pd(0) Source: If you are using a Pd(II) catalyst, consider switching to a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Use of Phosphine Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling. Examples include SPhos, XPhos, and RuPhos.
-
Palladium-to-Ligand Ratio: The ratio of palladium to the phosphine ligand can be critical. A higher ligand-to-metal ratio often suppresses homocoupling by ensuring the palladium center remains coordinated and less available for side reactions.
Diagram: The Competing Pathways
Caption: Suzuki cycle vs. the competing homocoupling pathway.
Troubleshooting Step 3: Base Selection and Stoichiometry
The base is essential for activating the boronic acid in the transmetalation step. However, an inappropriate base can lead to protodeboronation or promote homocoupling.
Recommendations:
-
Screen Different Bases: Strong bases like NaOH or KOH can sometimes be too harsh. Consider screening milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Organic bases can also be an option in specific cases.
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can sometimes facilitate side reactions.
Troubleshooting Step 4: Reaction Temperature and Time
Higher temperatures can accelerate all reactions, including the undesirable homocoupling.
Recommendation:
-
Temperature Optimization: If homocoupling is significant, try running the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately reduce the rate of homocoupling. An optimal temperature that balances reaction time and selectivity should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction
This protocol incorporates the best practices discussed above.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Aryl Boronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene/Water mixture (e.g., 4:1 v/v, 5 mL)
-
Schlenk flask and inert gas line (Argon or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or N₂) three times.
-
Solvent Addition: Add the previously degassed toluene/water solvent mixture via syringe under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Interpretation: A Comparative Table
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Expected Outcome |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Reduced oxidative homocoupling |
| Atmosphere | Air | Argon | Minimized oxygen-mediated side reactions |
| Base | NaOH | K₃PO₄ | Milder conditions, less boronic acid decomposition |
| Temperature | 110 °C | 85 °C | Slower homocoupling rate |
| Homocoupling Byproduct | >20% | <5% | Improved product purity and yield |
References
-
Mechanisms of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Review. Org. Process Res. Dev., 2018, 22 (9), pp 1106–1133. [Link]
-
Recent advances in Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 2014, 70 (49), pp 9305-9331. [Link]
-
Homocoupling of Boronic Acids. Organic Chemistry Portal. [Link]
-
The role of the base in the Suzuki-Miyaura reaction. J. Org. Chem., 2005, 70 (17), pp 6884–6890. [Link]
Technical Support Center: Overcoming Challenges in the Witt-ig Reaction with Sterically Hindered Ketones
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, particularly when dealing with sterically hindered ketones. Here, we will dissect common experimental hurdles and provide in-depth, field-tested solutions to optimize your olefination strategies.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when attempting the Wittig reaction with bulky ketones.
Q1: Why is my Wittig reaction failing or giving low yields with a sterically hindered ketone?
A: Steric hindrance around the carbonyl group is a primary reason for poor yields in the Wittig reaction.[1] The bulky substituents on the ketone impede the nucleophilic attack by the phosphorus ylide, which is the initial and crucial step of the reaction. This hindrance slows down the reaction rate and can lead to the decomposition of the ylide or other side reactions, ultimately reducing the product yield.[2][3]
Q2: My ylide seems to be decomposing before it can react with the ketone. How can I prevent this?
A: Phosphorus ylides, especially non-stabilized ones, are strong bases and can be sensitive to moisture and air. It is crucial to perform the reaction under strictly anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere). Additionally, some ylides have limited thermal stability. Generating the ylide in situ at low temperatures and then adding the ketone can sometimes mitigate decomposition.[4]
Q3: Are there any simple modifications I can make to the reaction conditions to improve the yield?
A: Yes, several adjustments can be beneficial. Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this must be balanced against the stability of the ylide. Using a more polar, aprotic solvent like THF or DMSO can also facilitate the reaction. Additionally, increasing the concentration of the reactants may favor the desired bimolecular reaction over unimolecular decomposition pathways.
Q4: When should I consider an alternative to the standard Wittig reaction?
A: If you have optimized the reaction conditions and are still facing poor yields, it is time to consider alternative olefination methods. For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[2][3] Other options include the Peterson olefination or the Julia-Kocienski olefination, each with its own advantages for specific substrates.[5][6][7]
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of the challenges and comprehensive strategies for overcoming them.
The Root of the Problem: Steric Hindrance and Its Mechanistic Implications
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[3] The rate of this step is highly sensitive to the steric bulk of both the ketone and the ylide.
-
Impeded Nucleophilic Attack: Large substituents on the ketone sterically shield the electrophilic carbonyl carbon, making it difficult for the nucleophilic carbon of the ylide to approach and form the initial carbon-carbon bond.
-
Destabilization of the Oxaphosphetane: Steric clashes between the substituents on the ketone and the triphenylphosphine group can destabilize the oxaphosphetane intermediate, potentially leading to reversion to the starting materials or alternative decomposition pathways.[8]
The following diagram illustrates the key steps in the Wittig reaction and highlights the sterically sensitive cycloaddition step.
Caption: The Wittig reaction mechanism highlighting the sterically sensitive cycloaddition step.
Strategic Solutions and Experimental Protocols
1. Optimizing the Ylide: Reactivity and Generation
The choice and preparation of the phosphorus ylide are critical for success.
-
Use of Non-Stabilized Ylides: Non-stabilized ylides (e.g., those derived from primary alkyl halides) are more reactive than their stabilized counterparts and are generally more effective with hindered ketones.[2] However, they are also more basic and less stable, requiring careful handling.[9]
-
In Situ Ylide Generation: To minimize decomposition, it is often best to generate the ylide in situ immediately before adding the ketone.[4]
Protocol: In Situ Generation of a Non-Stabilized Ylide
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the phosphonium salt (1.1 equivalents) in anhydrous THF to a cooled (-78 °C) solution of a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), in anhydrous THF.[10]
-
Ylide Formation: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour to ensure complete ylide formation.[11] The appearance of a characteristic deep red or orange color often indicates ylide formation.
-
Ketone Addition: Cool the ylide solution back down to -78 °C and slowly add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF.[11]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC or LC-MS analysis indicates the consumption of the ketone.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
2. The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
The HWE reaction is often the go-to solution when the standard Wittig reaction fails with hindered ketones.[3] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[12]
Advantages of the HWE Reaction:
-
Increased Nucleophilicity: The phosphonate carbanion is a more potent nucleophile, enabling it to attack sterically hindered carbonyls more effectively.[13]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions than the Wittig reaction.[13]
-
Facile Byproduct Removal: The phosphate byproduct is water-soluble, simplifying the purification process.[12]
The following table compares the key features of the Wittig and HWE reactions for hindered ketones.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Nucleophile | Phosphorus Ylide (less nucleophilic) | Phosphonate Carbanion (more nucleophilic) |
| Reactivity with Hindered Ketones | Often low to moderate | Generally high |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble) |
| Stereoselectivity | Can be complex to control | Often provides good E-selectivity |
Protocol: Horner-Wadsworth-Emmons Olefination of a Hindered Ketone
-
Phosphonate Carbanion Generation: To a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Ketone Addition: Cool the solution to 0 °C and add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. The aqueous layer will contain the phosphate byproduct. Dry the organic layer and concentrate to yield the crude alkene, which can be further purified by chromatography.
3. The Schlosser Modification: Controlling Stereochemistry
For cases where stereoselectivity is a concern, the Schlosser modification of the Wittig reaction can be employed to favor the formation of the (E)-alkene.[14] This modification involves the deprotonation of the betaine intermediate with a strong base at low temperature, followed by protonation and elimination.[14][15]
Caption: Workflow of the Schlosser modification for the synthesis of (E)-alkenes.
Note: The Schlosser modification is typically more successful with aldehydes but can be adapted for certain ketones.[16]
III. Alternative Olefination Strategies
When even the HWE reaction proves insufficient, other powerful olefination methods should be considered.
-
Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane, which can then be eliminated under acidic or basic conditions to form the alkene. The Peterson olefination is particularly useful for the synthesis of vinyl silanes and for methylenation of hindered ketones.[5]
-
Julia-Kocienski Olefination: This method offers excellent (E)-selectivity and is known for its mild reaction conditions and broad substrate scope.[7] It involves the reaction of a sulfone with an aldehyde or ketone.
-
Tebbe or Petasis Olefination: These methods utilize titanium-based reagents and are particularly effective for the methylenation of sterically hindered and enolizable ketones. They are also useful for the olefination of esters, which are generally unreactive in the Wittig reaction.[16]
IV. Summary and Recommendations
Successfully performing a Wittig-type reaction on a sterically hindered ketone requires a systematic approach to troubleshooting and a willingness to explore alternative methodologies.
Decision Tree for Olefination of Hindered Ketones:
Caption: A decision-making workflow for troubleshooting olefination reactions of sterically hindered ketones.
By carefully considering the steric and electronic properties of your substrates and by being prepared to employ more advanced olefination techniques, you can overcome the challenges posed by sterically hindered ketones and achieve your synthetic goals.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Wittig reaction without ketone or aldehyde? (2022, July 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Problems with wittig reaction. (2022, December 16). Reddit. Retrieved from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023, September 13). PubMed Central. Retrieved from [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittig Reaction. (2024, April 6). Chem-Station Int. Ed. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxaphosphetane Formation Definition. (n.d.). Fiveable. Retrieved from [Link]
-
19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). YouTube. Retrieved from [Link]
-
Olefination Reactions. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. (2024, June 7). PMC - NIH. Retrieved from [Link]
-
Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides | Request PDF. (2012, November). ResearchGate. Retrieved from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2024, February 25). Chemistry LibreTexts. Retrieved from [Link]
-
Phosphorus ylide: Definition,6 types, synthesis, useful application. (2022, November 17). Chemistry Notes. Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
The modern interpretation of the Wittig reaction mechanism. (2013, May 14). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
The Stereochemistry of the Wittig Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
The Wittig Reaction in Synthesis. (2023, February 2). YouTube. Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
New developments in the Peterson olefination reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Horner-Wadsworth-Emmons reaction with ketone. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, November 20). Chemistry LibreTexts. Retrieved from [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed. Retrieved from [Link]
-
Book Review: Modern Carbonyl Olefination - Takeshi Takeda. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. (n.d.). PubMed. Retrieved from [Link]
-
Schlosser modification of the Wittig reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Schiff Base Formation
Welcome to the Technical Support Center for Schiff Base Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of Schiff bases, specifically focusing on troubleshooting low conversion rates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Why is my Schiff base yield unexpectedly low?
Low yields in Schiff base synthesis are a frequent issue and can often be traced back to the reversible nature of the reaction. The formation of a Schiff base (an imine) from an aldehyde or ketone and a primary amine is an equilibrium process that produces water as a byproduct.[1][2] The presence of this water can drive the reaction backward, hydrolyzing the imine back to its starting materials and thus reducing your overall yield.[1][3]
Several other factors can contribute to low conversion:
-
Sub-optimal pH: The reaction is typically acid-catalyzed, but the pH must be carefully controlled.[4][5]
-
Reactant Stability: The stability of both your starting materials and the resulting Schiff base is crucial. For instance, Schiff bases derived from aliphatic aldehydes are often less stable and more prone to polymerization than those from more conjugated aromatic aldehydes.[1][6]
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can sterically hinder the reaction, slowing it down or preventing it from reaching completion.
-
Electronic Effects: The electronic properties of substituents on your reactants can influence their reactivity. Electron-withdrawing groups on the aldehyde can increase its electrophilicity and favor the reaction, while electron-donating groups on the amine enhance its nucleophilicity.[7][8]
How does pH affect Schiff base formation and what is the optimal range?
The pH of the reaction medium is a critical parameter in Schiff base synthesis. The reaction mechanism involves two key stages: the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to yield the imine.[4][9]
-
At low pH (highly acidic): The amine, being basic, will be protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot initiate the reaction, thus inhibiting the formation of the carbinolamine.[4][10]
-
At high pH (basic or neutral): While the amine is a potent nucleophile, the dehydration of the carbinolamine intermediate is slow as it requires protonation of the hydroxyl group to make it a good leaving group (water).[5][10]
Therefore, a mildly acidic pH, typically in the range of 4-6 , is generally optimal for Schiff base formation.[1] This provides a sufficient concentration of acid to catalyze the dehydration step without excessively protonating the amine nucleophile. However, the ideal pH can vary depending on the specific substrates and should be determined experimentally.[10][11]
Troubleshooting Guide: A Deeper Dive
Issue 1: My reaction has stalled and is not proceeding to completion.
An incomplete reaction is a classic sign that the equilibrium is not being effectively shifted towards the product.
Causality: The accumulation of water, a byproduct of the condensation, is likely driving the reverse reaction (hydrolysis).
Solutions:
-
Water Removal: Actively removing water from the reaction mixture is the most effective way to drive the equilibrium forward. Several methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method for continuous water removal.[1][12][13][14]
-
Dehydrating Agents: Adding a drying agent directly to the reaction mixture can sequester the water as it is formed. Common choices include:
-
-
Increase Reactant Concentration: In accordance with Le Chatelier's principle, using an excess of one of the reactants (typically the less expensive one) can help push the equilibrium towards the formation of the Schiff base.[1]
Experimental Protocol: Schiff Base Synthesis using a Dean-Stark Apparatus
Objective: To synthesize a Schiff base with continuous removal of water to maximize yield.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary Amine (1.0-1.1 eq)
-
Toluene (or another suitable azeotroping solvent)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, a few crystals)
-
Dean-Stark apparatus, reflux condenser, and round-bottom flask
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up the Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
To the flask, add the aldehyde/ketone, primary amine, and toluene.
-
If using a catalyst, add it to the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the arm of the Dean-Stark trap.
-
As the azeotrope condenses, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitor the progress of the reaction by observing the amount of water collected in the trap and/or by thin-layer chromatography (TLC).[1]
-
Once the theoretical amount of water has been collected or the reaction is complete by TLC, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude Schiff base.[1]
-
Purify the product as necessary, typically by recrystallization or column chromatography.[1]
Issue 2: I'm observing multiple spots on my TLC, and my product is impure.
The formation of byproducts can be a significant contributor to low yields of the desired Schiff base.
Causality: Side reactions may be occurring due to the nature of your starting materials or the reaction conditions.
Potential Side Reactions and Solutions:
| Side Reaction | Cause | Troubleshooting Steps |
| Aldol Condensation | Self-condensation of enolizable aldehydes or ketones, often under basic conditions. | Maintain a mildly acidic pH. This is less of a concern for aromatic aldehydes lacking alpha-hydrogens.[3] |
| Polymerization | Particularly common with aliphatic aldehydes. | Run the reaction at a lower temperature and/or under more dilute conditions.[6] |
| Starting Material Degradation | Some aldehydes or amines may be unstable under prolonged heating or in the presence of strong acids. | Use a milder catalyst or lower the reaction temperature. Consider shorter reaction times and monitor closely. |
Issue 3: My product is an oil and difficult to purify.
The physical state of your Schiff base can present purification challenges.
Causality: Many Schiff bases, particularly those with lower molecular weights or lacking crystalline character, exist as oils at room temperature.
Purification Strategies for Oily Products:
-
Trituration: Attempt to induce crystallization by vigorously stirring or scratching the oil with a non-polar solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether).[1]
-
Conversion to a Salt: If your Schiff base is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. This salt can often be purified by recrystallization. The free base can then be regenerated if needed.[1]
-
Column Chromatography: If other methods fail, purification by silica gel column chromatography may be necessary. Be aware that some Schiff bases can be sensitive to silica gel and may hydrolyze on the column. Deactivating the silica gel with a small amount of a non-polar amine (e.g., triethylamine) in the eluent can mitigate this.
-
In-situ Use: If purification proves exceptionally difficult, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere.[1]
Visualizing the Process
Mechanism of Schiff Base Formation
The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration.
Caption: General mechanism of Schiff base formation.
Effect of pH on Reaction Rate
The rate of Schiff base formation is highly dependent on the pH of the reaction medium.
Caption: Influence of pH on the rate-limiting steps.
Troubleshooting Workflow for Low Conversion
A systematic approach to troubleshooting can help identify and resolve the root cause of low yields.
Caption: A logical workflow for troubleshooting low yields.
References
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2018). Journal of Coordination Chemistry. [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. [Link]
-
What is the optimum range of pH for the formation of Schiff Bases. (2018). Chemistry Stack Exchange. [Link]
-
Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (12), 1822-1829. [Link]
-
What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?. (2024). ResearchGate. [Link]
-
Xiao, Y., & Cao, C. (2018). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Journal of Coordination Chemistry, 71(23), 3836-3846. [Link]
-
Is it necessary to remove water during schiff base synthesis?. (2015). ResearchGate. [Link]
-
A Review of Stability Constants with a Reference of Schiff Bases. (2021). Ignited Minds Journals. [Link]
-
Synthesis of Schiff Bases by Non-Conventional Methods. (2022). IntechOpen. [Link]
-
How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?. (2024). ResearchGate. [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (2007). Green Chemistry Letters and Reviews. [Link]
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. (2017). Molecules. [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2018). Taylor & Francis Online. [Link]
-
Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. (2025). ResearchGate. [Link]
-
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024). RSIS International. [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. [Link]
-
Mechanism of formation of Schiff bases. (n.d.). ResearchGate. [Link]
-
Dean–Stark apparatus. (n.d.). Wikipedia. [Link]
-
Dean-Stark apparatus. (n.d.). RSC Education. [Link]
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Recrystallization techniques for purifying thiophene derivatives
Thiophene Derivatives Recrystallization Support Center
Welcome to the Technical Support Center for the purification of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the recrystallization of this important class of heterocyclic compounds. Here, we address common issues with practical, field-tested solutions grounded in chemical principles.
Troubleshooting Guide: Real-Time Experimental Problems
This section is formatted to address the immediate challenges you might be facing at the bench.
Q1: My thiophene derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3][4] This is a common issue with thiophene derivatives, often due to one of the following reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution above its melting point.[4]
-
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4][5]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your thiophene derivative.[3][4][6]
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[1][4]
Immediate Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil redissolves completely.[3][7]
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[3]
-
Agitation: Gentle swirling or stirring of the solution as it cools can sometimes promote crystallization over oiling out.
-
Solvent Modification: If the problem persists, consider adding a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the warm solution until slight turbidity is observed. Then, reheat to clarify and cool slowly.[8]
Q2: I've followed the cooling protocol, but no crystals are forming. What should I do to induce crystallization?
A2: A supersaturated solution that fails to crystallize is a common occurrence.[3] Several techniques can be employed to induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1][3][9][10] The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure thiophene derivative – into the cooled, supersaturated solution.[1][3][9][11][12][13][14] This provides a template for further crystal growth.[11][12][13] If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.[9][10]
-
Concentration: It's possible that too much solvent was used.[3][15][16][17] Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[3][17]
-
Lower Temperature: If cooling to 0°C in an ice-water bath is ineffective, try a salt-ice bath to achieve temperatures below 0°C.[9][10]
Q3: My percent recovery is very low after recrystallization. What are the likely causes and how can I improve the yield?
A3: A low recovery is a frequent issue in recrystallization.[7][18] The primary causes include:
-
Using an excessive amount of solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor upon cooling.[7][15][16][19]
-
Premature crystallization during hot filtration: If your compound crystallizes in the funnel or on the filter paper during hot filtration, you will lose a significant amount of product.[1][5]
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.[16]
-
Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product.[8][15]
Strategies to Maximize Recovery:
-
Use the minimum amount of hot solvent: Add the hot solvent in small portions until your compound just dissolves.[15][20][21]
-
Optimize hot filtration: Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.[1][22][23] Using a stemless or short-stemmed funnel can also help.[1][22][23]
-
Maximize crystallization time and minimize temperature: Allow the solution to cool slowly and then let it sit in an ice bath for at least 20-30 minutes to ensure maximum crystal formation.[22]
-
Careful washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Frequently Asked Questions (FAQs)
Q4: How do I select the best solvent system for a novel thiophene derivative?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[19][24] A general rule of thumb is "like dissolves like," but for thiophene derivatives, a systematic approach is recommended:
-
Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water) at both room temperature and at the solvent's boiling point.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be effective.[19][25] Dissolve the thiophene derivative in a "good" solvent (one in which it is highly soluble), and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly. Common pairs include ethanol/water and hexane/ethyl acetate.[19][26]
Solvent Selection Guide Table:
| Solvent | Boiling Point (°C) | Polarity | Common Use for Thiophene Derivatives |
| Hexane | 69 | Non-polar | Often used as an anti-solvent or for non-polar derivatives. |
| Toluene | 111 | Non-polar | Good for aromatic compounds, but high boiling point can be an issue.[27] |
| Ethyl Acetate | 77 | Polar | A versatile solvent for moderately polar derivatives. |
| Ethanol | 78 | Polar | Commonly used, often in combination with water.[26] |
| Water | 100 | Very Polar | Suitable for highly polar thiophene derivatives.[26] |
Q5: What is the purpose of "hot filtration" and when is it necessary?
A5: Hot filtration is a technique used to remove insoluble impurities from a hot, saturated solution before crystallization.[1][23][28][29] It is a critical step if:
-
You observe insoluble material in your hot solution.
-
You have used decolorizing carbon to remove colored impurities, as the fine carbon particles must be filtered out.[23][29]
The key to a successful hot filtration is to keep the solution, funnel, and filter paper hot to prevent your desired compound from crystallizing prematurely.[1][23]
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude thiophene derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Workflow for Troubleshooting Recrystallization Failure
Caption: Troubleshooting Decision Tree for Recrystallization.
References
- Vertex AI Search. (n.d.).
- Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? - Chemistry For Everyone [Video]. YouTube.
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- Chemistry LibreTexts. (2021, March 5). 2.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved January 17, 2026.
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- Guide for crystallization. (n.d.). Retrieved January 17, 2026.
- Recrystallization. ---> (n.d.). Retrieved January 17, 2026.
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- ResearchGate. (2025, August 8). (PDF)
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- Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery.
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- Journal of Chemical Education. (n.d.).
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate stands as a key heterocyclic building block, integrating a thiophene core with a benzaldehyde moiety. This unique combination of functionalities makes it a versatile intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available experimental spectra for the title compound, this guide presents a detailed prediction of its NMR data, grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related analogs. We will objectively compare its predicted spectral features with the experimentally determined NMR data of two key structural fragments: Ethyl 2-thiophenecarboxylate and 4-formylphenylboronic acid . This comparative approach will provide researchers, scientists, and drug development professionals with a robust framework for the spectral interpretation and characterization of this important synthetic intermediate.
Predicted and Comparative NMR Spectral Data
The chemical shifts (δ) in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The introduction of a formylphenyl group at the 5-position of the ethyl 2-thiophenecarboxylate core significantly influences the electron density distribution across the molecule, leading to predictable changes in the NMR spectrum.
¹H NMR Spectral Data Comparison
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the ethyl ester protons, the thiophene ring protons, and the protons of the 4-formylphenyl group. The table below compares the predicted chemical shifts for the title compound with the experimental data for its structural analogs.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound (Predicted) | Ethyl 2-thiophenecarboxylate (Experimental) | 4-Formylphenylboronic Acid (Experimental in DMSO-d₆) |
| Aldehyde (-CHO) | ~10.0 (s, 1H) | - | ~9.9 (s, 1H) |
| Thiophene H-3 | ~7.8 (d, 1H) | ~7.8 (dd, 1H) | - |
| Thiophene H-4 | ~7.3 (d, 1H) | ~7.1 (t, 1H) | - |
| Phenyl H-2', H-6' | ~7.9 (d, 2H) | - | ~7.9 (d, 2H) |
| Phenyl H-3', H-5' | ~7.7 (d, 2H) | - | ~7.8 (d, 2H) |
| Ethyl (-OCH₂CH₃) | ~4.4 (q, 2H) | ~4.4 (q, 2H) | - |
| Ethyl (-OCH₂CH₃) | ~1.4 (t, 3H) | ~1.4 (t, 3H) | - |
| Boronic Acid (-B(OH)₂) | - | - | ~8.3 (br s, 2H) |
Predicted values are based on established substituent effects on thiophene and benzene rings. Experimental data for analogs are sourced from publicly available databases.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, alongside the experimental data for the comparative compounds.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound (Predicted) | Ethyl 2-thiophenecarboxylate (Experimental) | 4-Formylphenylboronic Acid (Experimental in DMSO-d₆) |
| Aldehyde (C=O) | ~191 | - | ~192 |
| Ester (C=O) | ~162 | ~162 | - |
| Thiophene C-2 | ~133 | ~133 | - |
| Thiophene C-5 | ~148 | ~128 | - |
| Thiophene C-3 | ~134 | ~132 | - |
| Thiophene C-4 | ~126 | ~128 | - |
| Phenyl C-1' | ~138 | - | ~135 (broad) |
| Phenyl C-4' | ~135 | - | ~129 |
| Phenyl C-2', C-6' | ~130 | - | ~135 |
| Phenyl C-3', C-5' | ~126 | - | ~129 |
| Ethyl (-OCH₂CH₃) | ~61 | ~61 | - |
| Ethyl (-OCH₂CH₃) | ~14 | ~14 | - |
Predicted values are based on established substituent effects on thiophene and benzene rings. Experimental data for analogs are sourced from publicly available databases.
In-Depth Spectral Analysis and Causality
The predicted NMR data for this compound reveals the electronic interplay between the electron-withdrawing formyl and carboxylate groups and the electron-rich thiophene and phenyl rings.
¹H NMR Analysis:
-
Aldehyde Proton: The aldehyde proton is expected to resonate at a significantly downfield chemical shift (~10.0 ppm) due to the strong deshielding effect of the carbonyl group. This is a characteristic signal for aldehydes.
-
Aromatic Protons: The protons on the thiophene and phenyl rings will appear in the aromatic region (7.0-8.0 ppm). The protons on the thiophene ring (H-3 and H-4) are expected to be doublets due to coupling with each other. The protons on the 4-formylphenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-2' and H-6') will be more deshielded and appear further downfield than the protons meta to it (H-3' and H-5').
-
Ethyl Group Protons: The ethyl ester will give rise to a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group splitting pattern.
¹³C NMR Analysis:
-
Carbonyl Carbons: Two distinct carbonyl signals are predicted. The aldehyde carbonyl carbon will be significantly downfield (~191 ppm), while the ester carbonyl carbon will be at a slightly more upfield position (~162 ppm).
-
Aromatic Carbons: The carbon atoms of the thiophene and phenyl rings will resonate in the 120-150 ppm range. The carbon attached to the sulfur atom (C-2 and C-5 of thiophene) and the carbons attached to the substituents will have distinct chemical shifts. The presence of the electron-withdrawing formylphenyl group at the 5-position of the thiophene ring is expected to cause a downfield shift of the C-5 carbon compared to unsubstituted ethyl 2-thiophenecarboxylate.
Experimental Protocols
To ensure the acquisition of high-quality NMR data for compounds like this compound and its analogs, the following detailed experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube securely and gently agitate until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument must be properly tuned and the magnetic field shimmed to achieve optimal homogeneity, which is critical for high resolution.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.
-
Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for qualitative analysis.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of 0-220 ppm is typically used for organic molecules.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By presenting predicted spectral data alongside experimental data from key structural analogs, we offer a detailed interpretation of the expected spectral features and the underlying electronic effects. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers to obtain and analyze high-quality NMR data for this and similar molecular scaffolds. A thorough understanding of the NMR characteristics of this versatile building block is crucial for its effective utilization in the synthesis of novel therapeutic agents and advanced materials.
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
- Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 535-544.
-
PubChem. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(7), 2549-2554.
- Satonaka, H. (1984). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-477.
Navigating the Analytical Maze: A Comparative Guide to HPLC and GC-MS for Thiophene Derivative Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of thiophene derivatives, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that profoundly impacts data quality, experimental efficiency, and ultimately, project success. This guide provides an in-depth, objective comparison of these two powerful analytical techniques, grounded in experimental data and established scientific principles, to empower you in selecting the optimal method for your specific analytical challenges.
Thiophene and its derivatives are a pivotal class of heterocyclic compounds, integral to numerous pharmaceutical agents and also present as significant organosulfur compounds in fossil fuels.[1] Their accurate and precise quantification is paramount for drug development, ensuring quality control, and for environmental monitoring.[1] This guide will dissect the core principles of both HPLC and GC-MS, elucidate their respective strengths and weaknesses in the context of thiophene analysis, and provide practical, step-by-step protocols to facilitate immediate application in your laboratory.
The Great Divide: Understanding the Fundamentals of HPLC and GC-MS
At the heart of the comparison lies the fundamental difference in the mobile phase used to transport the sample through the analytical column. HPLC employs a liquid mobile phase, while GC-MS utilizes an inert gas.[2] This distinction dictates the types of compounds each technique is best suited to analyze and the underlying principles of separation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation, identification, and quantification of compounds in a liquid sample.[3] It is particularly well-suited for non-volatile and thermally unstable compounds, a category into which many thiophene derivatives fall.[3][4] Separation in HPLC is based on the differential partitioning of analytes between the liquid mobile phase and a solid stationary phase packed within the column.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the gold standard for the analysis of volatile and semi-volatile organic compounds.[2] In GC, the sample is vaporized and swept through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column walls. The separated components then enter a mass spectrometer, which provides detailed structural information and highly sensitive detection.
Performance Face-Off: HPLC vs. GC-MS for Thiophene Derivatives
The choice between HPLC and GC-MS for the analysis of thiophene derivatives is not a one-size-fits-all decision. It hinges on a careful consideration of the specific analytes, the sample matrix, the required sensitivity, and the desired analytical throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally labile, and higher molecular weight thiophene derivatives.[3][4] | Volatile and semi-volatile thiophene derivatives.[2] |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[3] | Typically offers higher sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[3][6] |
| Specificity | Good, especially with selective detectors like Diode Array (DAD) or Fluorescence (FLD). | Excellent, due to the combination of chromatographic separation and mass spectral identification.[7][8] |
| Sample Preparation | Often simpler, direct injection of liquid samples is possible. Solid-phase extraction (SPE) may be required for complex matrices.[1][5] | Can be more complex, often requiring derivatization for polar or non-volatile compounds to increase volatility.[9] |
| Analysis Time | Can be faster for certain applications, especially with the advent of Ultra-High-Performance Liquid Chromatography (UHPLC).[4][6] | Analysis times can be longer, particularly if complex temperature programming is required. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS.[2] | Higher initial investment due to the mass spectrometer.[2] |
Causality in Method Selection:
-
For thermally sensitive or high molecular weight thiophene-based pharmaceuticals, HPLC is often the superior choice to prevent degradation during analysis.[4]
-
When analyzing for trace levels of volatile thiophenic contaminants in environmental samples or petroleum products, the high sensitivity and specificity of GC-MS are invaluable.[10][11]
-
In a high-throughput quality control environment for well-characterized thiophene derivatives, a validated, rapid HPLC method can provide the necessary efficiency.[12]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the analysis of thiophene derivatives using both HPLC and GC-MS. These protocols are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[13][14][15][16][17][18][19][20][21][22]
HPLC Method for the Analysis of Thiophene Derivatives
This protocol outlines a robust reverse-phase HPLC (RP-HPLC) method suitable for the quantification of various thiophene derivatives.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common starting point.[1][12]
-
Chemicals and Reagents:
Experimental Workflow:
Caption: General workflow for HPLC analysis of thiophene derivatives.
Step-by-Step Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve the thiophene derivative standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions.[1][23] Perform serial dilutions to create a series of working standards for constructing a calibration curve.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.[12] For example, a linear gradient starting from 50:50 (v/v) acetonitrile:water to 90:10 (v/v) over 20 minutes.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: Maintained at 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the target thiophene derivatives (e.g., 231 nm or 313 nm).[12]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Processing: Integrate the peak areas of the analytes. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the thiophene derivatives in the samples from the calibration curve.
GC-MS Method for the Analysis of Thiophene Derivatives
This protocol details a general GC-MS method for the analysis of volatile thiophene derivatives.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Chemicals and Reagents:
-
Helium (carrier gas, high purity)
-
Thiophene derivative standards
-
Solvents for sample dilution (e.g., hexane, dichloromethane)
-
Derivatizing agents (if necessary)
-
Experimental Workflow:
Caption: General workflow for GC-MS analysis of thiophene derivatives.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Prepare standard solutions of the thiophene derivatives in a volatile solvent. For samples, perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Derivatization (if necessary): For thiophene derivatives containing polar functional groups (e.g., -OH, -NH2), derivatization may be required to increase volatility and improve peak shape.[9] Silylation or acylation are common derivatization techniques.
-
GC-MS Conditions:
-
Injector Temperature: Typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the target analytes (e.g., m/z 40-400).
-
-
-
Analysis and Data Processing: Inject the prepared samples and standards. Identify the thiophene derivatives based on their retention times and the fragmentation patterns in their mass spectra. Quantify the analytes using the peak areas from the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity.
Conclusion: Making an Informed Decision
The selection of an analytical method for thiophene derivatives is a nuanced process that demands a thorough understanding of the strengths and limitations of each technique. HPLC is a versatile and robust tool, particularly for the analysis of non-volatile and thermally labile thiophene-containing pharmaceuticals.[3][4] In contrast, GC-MS offers unparalleled sensitivity and specificity for the analysis of volatile thiophenic compounds, making it indispensable for trace-level analysis in complex matrices.[3][6] In many instances, a comprehensive analysis may necessitate the use of both techniques to fully characterize a sample.[4] By carefully considering the nature of your analytes, the goals of your analysis, and the practical considerations of your laboratory, you can confidently choose the optimal method to achieve accurate, reliable, and reproducible results.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka. (2025, June 19). Retrieved from [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed. (n.d.). Retrieved from [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. (n.d.). Retrieved from [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate and Other Formyl-Aryl Compounds
Introduction: The Aldehyde in Modern Synthesis
The formyl group, a seemingly simple functional group, is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its reactivity as an electrophile allows for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable synthetic handle. The electronic environment of the aryl ring to which the aldehyde is attached profoundly dictates its reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides a comparative analysis of the reactivity of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate , a specialized heterocyclic aldehyde, against a backdrop of more common formyl-aryl compounds. By understanding the electronic interplay of the substituted thiophene ring, researchers can better predict and control its synthetic transformations.
This guide will delve into a theoretical and practical comparison of our target molecule with a curated set of benzaldehyde derivatives, each representing a different electronic profile:
-
Benzaldehyde: The unsubstituted baseline for comparison.
-
4-Methoxybenzaldehyde: An electron-rich system.
-
4-Nitrobenzaldehyde: An electron-deficient system.
-
4-(Dimethylamino)benzaldehyde: A strongly electron-donating system.
We will explore their relative reactivities in four key classes of aldehyde transformations: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, reductive amination, and oxidation.
Electronic Profile of this compound
The reactivity of the aldehyde in "this compound" is a fascinating case study in substituent effects. The thiophene ring, being more electron-rich than benzene, generally enhances the electrophilicity of a directly attached aldehyde.[1] However, in our target molecule, the formyl group is situated on a phenyl ring, which is in turn attached to the thiophene ring. The key to understanding its reactivity lies in dissecting the electronic contributions of the ethyl 2-thiophenecarboxylate moiety as a substituent on the benzaldehyde core.
The thiophene ring itself is an electron-rich aromatic system due to the participation of the sulfur lone pair in the π-system.[2] The ethyl carboxylate group at the 2-position of the thiophene is an electron-withdrawing group. The combined effect of the thiophene ring and the ester group will influence the electron density of the phenyl ring and, consequently, the electrophilicity of the formyl carbon. Application of the Hammett equation to thiophene systems can provide a quantitative measure of these substituent effects.[3][4]
Comparative Reactivity Analysis
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for alkene synthesis from aldehydes. The rate-determining step in these reactions is the nucleophilic attack of the ylide or phosphonate carbanion on the carbonyl carbon of the aldehyde.[5] Therefore, the reactivity of the aldehyde is directly proportional to the electrophilicity of the formyl carbon.
Electron-withdrawing groups on the aryl ring increase the partial positive charge on the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
Table 1: Predicted Relative Reactivity in Wittig & HWE Reactions
| Compound | Substituent Nature | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | Fastest |
| This compound | Moderately Electron-Withdrawing | Fast |
| Benzaldehyde | Neutral | Moderate |
| 4-Methoxybenzaldehyde | Electron-Donating | Slow |
| 4-(Dimethylamino)benzaldehyde | Strongly Electron-Donating | Slowest |
The ethyl 5-phenyl-2-thiophenecarboxylate substituent is predicted to be moderately electron-withdrawing, leading to a faster reaction rate compared to benzaldehyde.
Reductive Amination
Reductive amination is a versatile method for forming amines from aldehydes and ketones.[6][7] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. The initial step of imine formation is often rate-limiting and is accelerated by electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon.
Table 2: Predicted Relative Reactivity in Reductive Amination
| Compound | Substituent Nature | Predicted Relative Rate |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | Fastest |
| This compound | Moderately Electron-Withdrawing | Fast |
| Benzaldehyde | Neutral | Moderate |
| 4-Methoxybenzaldehyde | Electron-Donating | Slow |
| 4-(Dimethylamino)benzaldehyde | Strongly Electron-Donating | Slowest |
Similar to olefination reactions, the electron-withdrawing nature of the substituent on "this compound" is expected to facilitate the initial nucleophilic attack by the amine, leading to a faster overall reaction rate compared to benzaldehyde.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids can be achieved with a variety of oxidizing agents. The mechanism often involves the formation of a hydrate intermediate, followed by the removal of a hydride ion. Thiophene-2-carboxaldehyde has been shown to undergo oxidation at a faster rate than benzaldehyde, a phenomenon attributed to the stabilization of the transition state by the sulfur atom.[1]
Table 3: Predicted Relative Reactivity in Oxidation
| Compound | Substituent Nature | Predicted Relative Rate |
| This compound | Thiophene moiety enhances reactivity | Fastest |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | Fast |
| Benzaldehyde | Neutral | Moderate |
| 4-Methoxybenzaldehyde | Electron-Donating | Slow |
| 4-(Dimethylamino)benzaldehyde | Strongly Electron-Donating | Slowest |
The presence of the thiophene ring in our target molecule is predicted to make it more susceptible to oxidation than benzaldehyde and even 4-nitrobenzaldehyde, due to the electronic contribution of the sulfur atom.
Experimental Protocols
To empirically validate the predicted reactivities, the following experimental protocols are proposed. These protocols are designed to be comparative, with reaction progress monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Comparative Wittig Reaction
This protocol outlines a parallel synthesis to compare the reaction rates of the different aldehydes.
dot
Caption: Workflow for comparative Wittig reactions.
-
Preparation: In separate, dry, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each aldehyde in 10 mL of anhydrous THF.
-
Reaction Initiation: To each flask, rapidly add an equimolar amount (1.0 mmol) of a solution of (carbethoxymethylene)triphenylphosphorane in anhydrous THF at room temperature with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture, quench with a drop of water, and analyze by TLC or GC to determine the extent of consumption of the starting aldehyde.
-
Work-up: After 2 hours, or once the reaction with the least reactive aldehyde has proceeded to a reasonable extent, quench all reactions by adding 10 mL of water. Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the products by column chromatography and determine the yield of the corresponding ethyl cinnamate derivatives.
Protocol 2: Comparative Reductive Amination
This protocol uses a common amine and reducing agent to compare the rate of imine formation and subsequent reduction.
dot
Caption: General workflow for comparative reductive amination.
-
Imine Formation: In separate flasks, dissolve equimolar amounts (1.0 mmol) of each aldehyde in 10 mL of methanol. To each solution, add benzylamine (1.0 mmol) and a few drops of acetic acid. Stir at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixtures to 0 °C and add sodium borohydride (1.5 mmol) portion-wise to each flask.
-
Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reactions by the slow addition of 10 mL of 1 M HCl. Make the solution basic with 1 M NaOH and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers and concentrate.
-
Analysis: Purify the resulting secondary amines by column chromatography and determine the yields.
Conclusion
While direct experimental data for "this compound" is not yet prevalent in the scientific literature, a thorough understanding of fundamental principles of physical organic chemistry allows for robust predictions of its reactivity. The presence of the ethyl 2-thiophenecarboxylate moiety is expected to render the formyl group on the attached phenyl ring more electrophilic than that of benzaldehyde, leading to enhanced reactivity in nucleophilic addition reactions such as the Wittig, HWE, and reductive amination. Furthermore, the inherent electronic properties of the thiophene ring are predicted to make the molecule more susceptible to oxidation. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these predictions, offering a pathway for researchers to harness the unique synthetic potential of this interesting heterocyclic aldehyde.
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A Comparative Guide to the Structural Elucidation of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate Derivatives: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate" and its derivatives. These compounds, featuring a versatile thiophene core, are significant as intermediates in the synthesis of a variety of bioactive molecules and organic semiconductors.[1] Understanding their exact molecular architecture is crucial for predicting their chemical behavior, biological activity, and material properties.
This guide will delve into the gold standard of structural analysis, single-crystal X-ray diffraction, providing a detailed workflow and expert insights. Subsequently, it will present a comparative analysis with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry. By understanding the strengths and limitations of each method, researchers can devise the most effective and efficient strategies for the comprehensive characterization of novel thiophene derivatives.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, providing a definitive molecular structure.[2][3]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following workflow provides a comprehensive overview of the key stages involved.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Diffraction of a Thiophene Derivative
While a specific crystal structure for "this compound" is not publicly available, we can detail a representative experimental protocol based on the published study of the closely related compound, "Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate".[4]
1. Synthesis and Purification:
-
The target compound is synthesized, for instance, via a Suzuki cross-coupling reaction between ethyl 5-bromothiophene-2-carboxylate and 4-formylphenylboronic acid.[5][6]
-
The crude product is purified by column chromatography to achieve high purity, which is crucial for successful crystallization.[4]
2. Crystal Growth:
-
A suitable solvent or solvent system is selected for crystallization. This often involves screening various solvents and employing techniques like slow evaporation, vapor diffusion, or cooling.[7]
-
For the analogue "Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate," single crystals were obtained from a hexane and ethyl acetate solvent system.[4]
3. Data Collection:
-
A high-quality single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[3]
-
The crystal is then placed in an X-ray diffractometer, and diffraction data are collected, often at a low temperature to minimize thermal vibrations.[4]
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic arrangement.[3]
-
The structural model is then refined by iteratively adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[3]
-
The final structure is validated using various crystallographic metrics.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule often requires a multi-faceted analytical approach. The following sections compare X-ray crystallography with other powerful techniques.
Caption: Key information provided by different characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[8][9] It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms and the three-dimensional structure of a molecule.[10]
Experimental Protocol: 1H and 13C NMR of a Thiophene Derivative
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and 1H and 13C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule. For the analogue "Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate," the 1H NMR spectrum showed characteristic signals for the aromatic protons, the ethyl group, and the thiazole proton. The 13C NMR spectrum provided information about the carbon skeleton of the molecule.[4]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11][12][13] It is a highly sensitive method that can be used to determine the molecular weight and elemental composition of a compound.[14] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of a compound.[14]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI).
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured. For "Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate," HRMS was used to confirm the calculated molecular formula.[4]
Computational Chemistry
Computational chemistry utilizes theoretical principles to model and predict the properties of molecules.[15] In the context of structural elucidation, computational methods can be used to predict the most stable conformations of a molecule and even to predict its crystal structure.[16] These predictions can then be compared with experimental data to validate the proposed structure.
Computational Workflow: Crystal Structure Prediction
-
Conformational Search: A thorough search of the conformational space of the molecule is performed to identify low-energy conformers.
-
Crystal Packing Prediction: Various crystal packing arrangements are generated and their energies are calculated to identify the most stable predicted crystal structures.
-
Comparison with Experimental Data: The predicted crystal structures are compared with experimental data, such as powder X-ray diffraction patterns, to identify the most likely crystal structure.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles (in solid state) | Unambiguous and highly detailed structural information. | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule.[17] |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution, information on molecular dynamics.[10] | Non-destructive; provides information about the molecule in its solution state, which is often more biologically relevant.[18] | Structure determination can be complex for large or highly flexible molecules; less precise than X-ray crystallography.[17] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[11][12] | Extremely sensitive; provides accurate molecular formula confirmation (HRMS).[14] | Does not directly provide 3D structural information; fragmentation can be complex to interpret. |
| Computational Chemistry | Predicted stable conformations, predicted crystal structures, relative energies.[16] | Can be used to study molecules that are difficult to crystallize; can provide insights into intermolecular interactions.[15] | Predictions are theoretical and require experimental validation; accuracy depends on the level of theory used. |
Conclusion: An Integrated Approach to Structural Elucidation
For researchers and professionals in drug development and materials science, a single analytical technique rarely provides a complete picture. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination of crystalline solids, its integration with other methods offers a more holistic understanding of a molecule's behavior. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, which is often crucial for understanding its biological activity. Mass spectrometry is an essential tool for confirming the molecular formula and identifying impurities. Computational chemistry can guide experimental work and provide theoretical insights into the molecule's properties.
By judiciously selecting and combining these powerful analytical techniques, researchers can confidently and efficiently elucidate the structures of novel "this compound" derivatives, paving the way for the rational design of new pharmaceuticals and advanced materials.
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A Researcher's Guide to In-Vitro Biological Activity Screening of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate Derivatives
This guide provides a comprehensive framework for evaluating the in-vitro biological potential of novel derivatives based on the Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate scaffold. As a privileged structure in medicinal chemistry, the thiophene ring is a core component of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific scaffold , featuring both an ester and a reactive aldehyde group, serves as a versatile starting point for creating diverse chemical libraries.[3] This document details the rationale, experimental protocols, and comparative data analysis necessary for a robust preliminary screening campaign, designed for researchers in drug discovery and development.
Rationale for Experimental Design: Targeting Key Therapeutic Areas
The decision to screen this particular class of compounds is grounded in the well-documented biological significance of the thiophene nucleus.[4][5] Its bioisosteric similarity to the phenyl ring, coupled with the unique electronic properties conferred by the sulfur atom, allows for enhanced interaction with various biological targets.[1] Our screening strategy is therefore designed to be comprehensive, targeting three primary areas where thiophene derivatives have shown considerable promise:
-
Oncology: Thiophene analogs can interact with a multitude of cancer-specific protein targets, inducing apoptosis and inhibiting signaling pathways crucial for tumor growth.[5][6]
-
Infectious Diseases: The thiophene core is present in various compounds with potent antibacterial and antifungal properties, including activity against drug-resistant strains.[7][8]
-
Inflammation: Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, are thiophene-based compounds that effectively inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[9][10][11]
The following sections provide detailed, self-validating protocols that include necessary controls to ensure data integrity and reproducibility.
Experimental Protocols: A Step-by-Step Guide
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, A-549 - lung carcinoma) in 96-well plates at a density of 5 × 10³ cells/well.[12][13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test derivatives and the positive control (Cisplatin) in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) to a concentration of approximately 5 × 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds and standard controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi) in a 96-well plate containing the broth.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no turbidity (visible growth).
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate inflammation.
Protocol:
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes the COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the heme cofactor, and the test compounds or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Addition: Add the purified COX-2 enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set time (e.g., 5 minutes), add the colorimetric substrate. The peroxidase activity of COX generates a product that can be measured spectrophotometrically (e.g., at 590 nm).
-
Analysis: The inhibitory effect is determined by comparing the signal from wells with test compounds to the signal from the no-inhibitor control. Calculate the IC₅₀ value.
Visualizing Workflows and Mechanisms
Comparative Analysis and Structure-Activity Relationship (SAR)
To illustrate the screening output, we present hypothetical data for a series of derivatives based on the core structure. Modifications were made at two key positions: the formyl group on the phenyl ring (R1) and substitutions on the phenyl ring itself (R2).
Table 1: Hypothetical Derivatives for Screening
| Compound ID | R1 Modification (at formyl position) | R2 Substitution (on phenyl ring) |
| Core | -CHO (unmodified) | H |
| TD-01 | =N-OH (Oxime) | H |
| TD-02 | -CHO | 4-OH |
| TD-03 | -CHO | 4-Cl |
| TD-04 | =N-NH-C(=S)NH₂ (Thiosemicarbazone) | 4-Cl |
| Cisplatin | N/A (Control) | N/A |
| Ampicillin | N/A (Control) | N/A |
| Celecoxib | N/A (Control) | N/A |
Table 2: Comparative In-Vitro Biological Activity Data
| Compound ID | Anticancer (HepG2) IC₅₀ (µM) | Antibacterial (S. aureus) MIC (µg/mL) | Anti-inflammatory (COX-2) IC₅₀ (µM) |
| Core | > 100 | 128 | 85.2 |
| TD-01 | 75.4 | 128 | 60.1 |
| TD-02 | 42.1 | 64 | 25.8 |
| TD-03 | 28.9 | 32 | 15.3 |
| TD-04 | 8.5 | 16 | 9.7 |
| Cisplatin | 18.4[13] | N/A | N/A |
| Ampicillin | N/A | 4 | N/A |
| Celecoxib | N/A | N/A | 0.8 |
Interpretation and SAR Insights:
-
Effect of Phenyl Substitution (R2): The unmodified core structure shows minimal activity. The introduction of an electron-donating hydroxyl group (TD-02) moderately enhances activity across all assays. A significant improvement is seen with the electron-withdrawing chloro group (TD-03), suggesting that modulation of the phenyl ring's electronic properties is crucial for target interaction. This aligns with findings that substitutions heavily impact the biological profile of thiophene analogs.[4][6]
-
Effect of Formyl Group Modification (R1): Modifying the aldehyde group into an oxime (TD-01) offers a slight improvement over the core structure. However, the most dramatic increase in potency is achieved by converting the formyl group of the chloro-substituted derivative (TD-03) into a thiosemicarbazone (TD-04). Thiosemicarbazones are known pharmacophores that can enhance biological activity through increased lipophilicity and hydrogen bonding capabilities.
-
Synergistic Effects: The data for TD-04 suggests a synergistic effect between the 4-chloro substitution on the phenyl ring and the thiosemicarbazone moiety. This derivative shows potent anticancer activity, approaching the efficacy of the standard drug Cisplatin, along with significant antibacterial and anti-inflammatory potential.
Conclusion and Future Outlook
This guide outlines a systematic approach to the in-vitro screening of this compound derivatives. The provided protocols and comparative framework enable a clear assessment of their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Based on our hypothetical analysis, derivative TD-04 emerges as a promising "hit" compound, warranting further investigation. The next logical steps would include:
-
Screening against a broader panel of cancer cell lines and microbial strains.
-
Conducting secondary assays to elucidate the mechanism of action (e.g., apoptosis assays, enzyme kinetics).
-
Performing ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
-
Proceeding with in-vivo studies in relevant animal models to validate the in-vitro efficacy and assess safety.
The versatility of the this compound scaffold presents a rich opportunity for the discovery of novel therapeutic leads. A methodical and well-controlled screening campaign, as described herein, is the critical first step in translating that potential into tangible clinical candidates.
References
[6] Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Google Books. Retrieved January 17, 2026, from [7] Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Obaid, A. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 78. [12] Liu, K., He, M., Liu, Y., Wang, X., & Zhang, H. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 199. [14] Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [9] de Oliveira, R., & de Oliveira, V. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [4] A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved January 17, 2026, from [5] A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 17, 2026, from [15] Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [16] El-Naggar, M., Al-Mahmoudy, A., Al-Shihry, S., & El-Brollosy, N. R. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 9015. [10] de Oliveira, R., & de Oliveira, V. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [17] Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Retrieved January 17, 2026, from [8] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved January 17, 2026, from [1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 17, 2026, from [18] Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [11] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [19] structure-activity relationship (SAR) studies of 3-Formylphenyl 4-chlorobenzoate derivatives. (n.d.). Benchchem. Retrieved January 17, 2026, from [20] Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (n.d.). PubMed. Retrieved January 17, 2026, from [13] Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[6][7][14]triazolo[4,3-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 17, 2026, from [3] this compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [2] The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[9][14]thieno[3,2-j]phenanthridine and (E). (n.d.). journals.iucr.org. Retrieved January 17, 2026, from
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Thiophene-Based Compounds
For researchers, medicinal chemists, and drug development professionals, the thiophene scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Its unique electronic and structural properties make it a "privileged" structure in medicinal chemistry, frequently serving as a bioisosteric replacement for benzene rings to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] This guide provides an in-depth comparison of thiophene-based compounds, focusing on their structure-activity relationships (SAR) across various therapeutic areas. We will delve into the causality behind experimental choices and provide actionable protocols to empower your own drug discovery endeavors.
The Thiophene Core: A Versatile Pharmacophore
Thiophene, a five-membered aromatic ring containing a sulfur atom, offers a unique combination of properties that make it an attractive scaffold for drug design.[4] Its electron-rich nature allows for a variety of chemical modifications, while the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The planarity of the thiophene ring can also contribute to effective binding with biological targets.[1] Thiophene and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8][9][10]
The true power of the thiophene scaffold lies in the nuanced effects of substituent placement. The nature and position of various functional groups on the thiophene ring can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic profile.[5][6] Understanding these structure-activity relationships is paramount for the rational design of potent and safe therapeutic agents.
Navigating the SAR Landscape: A Comparative Analysis
The following sections will explore the SAR of thiophene-based compounds in key therapeutic areas. We will examine how specific structural modifications impact biological activity, supported by experimental data.
Anticancer Activity: Targeting Key Signaling Pathways
Thiophene derivatives have emerged as a promising class of anticancer agents, targeting a wide range of cancer-specific proteins and signaling pathways.[5][11][12] The SAR of these compounds is often dictated by the substituents on the thiophene ring, which influence their ability to interact with targets such as protein kinases, topoisomerases, and tubulin.[6][13]
A common strategy in the design of thiophene-based anticancer agents involves the introduction of various heterocyclic moieties and functional groups to modulate their activity. For instance, the presence of a nitro group has been shown to enhance the cytotoxic activity of some thiophene-containing azo compounds.[14]
Table 1: Comparative Anticancer Activity of Thiophene Derivatives
| Compound ID | Thiophene Substitution Pattern | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound A | 2-amino, 3-cyano, 4-phenyl | VEGFR-2/AKT inhibitor | HepG2 | 3.105 | [15] |
| Compound B | 2-amino, 3-cyano, 4-(4-methoxyphenyl) | VEGFR-2/AKT inhibitor | HepG2 | 3.023 | [15] |
| RAA5 | 2-amino-3-carboxamido-4,5,6,7-tetrahydrobenzo[b]thiophene | Not specified | Multiple | 0.411 - 2.8 | [16] |
| MB-D2 | Thiophene carboxamide with bromine and imide/amide groups | Caspase 3/7 activation, mitochondrial depolarization | A375 | Not specified (most cytotoxic) | [17] |
Causality Behind the Data: The data in Table 1 illustrates a key SAR principle: the nature of the substituent at the 4-position of the thiophene ring can significantly impact anticancer potency. The slightly increased activity of Compound B compared to Compound A suggests that the electron-donating methoxy group on the phenyl ring may enhance binding to the target kinases.[15] The potent activity of RAA5 across multiple cell lines highlights the therapeutic potential of the tetrahydrobenzo[b]thiophene scaffold.[16]
Experimental Protocols: A Foundation for Reliable SAR Studies
The integrity of any SAR study hinges on the reliability and reproducibility of the experimental data. Here, we provide a detailed, step-by-step protocol for a key assay used to evaluate the anticancer activity of thiophene-based compounds.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Thiophene-based test compounds
-
HeLa (cervical cancer) or other suitable cancer cell lines
-
Vero (normal) cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene-based compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plate for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing SAR: A Diagrammatic Approach
To better understand the complex relationships between structure and activity, visual representations can be invaluable. The following diagrams, generated using Graphviz, illustrate key concepts in the SAR of thiophene-based compounds.
Caption: Iterative drug discovery workflow for thiophene compounds.
Conclusion and Future Directions
The thiophene scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is crucial for the successful design and development of new drugs. [5][6][9]This guide has provided a framework for comparing thiophene-based compounds, supported by experimental data and detailed protocols. By applying these principles and methodologies, researchers can accelerate their drug discovery programs and unlock the full therapeutic potential of this versatile heterocyclic system. Future research will likely focus on the development of more selective and potent thiophene derivatives, as well as the exploration of novel biological targets.
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A Comparative Guide to the Electrochemical Characterization of Polymers Derived from Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
This guide provides an in-depth technical comparison and characterization protocol for novel electroactive polymers derived from the functional monomer, "Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate." Designed for researchers, materials scientists, and drug development professionals, this document elucidates the critical electrochemical properties of these materials and benchmarks them against established alternatives. We will explore the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format to accelerate research and development.
The monomer, this compound, is a compound of significant interest. The thiophene ring serves as the polymerizable unit, forming a conjugated backbone responsible for the material's electroactive properties. The pendant 4-formylphenyl group offers a unique advantage: a reactive aldehyde functionality that allows for post-polymerization modification. This feature opens avenues for creating highly specific sensors, drug delivery platforms, or bio-interfaces through covalent attachment of biomolecules or other functional moieties[1][2].
Polymer Synthesis via Electropolymerization
For direct and clean electrochemical analysis, electropolymerization is the method of choice. This technique allows for the direct deposition of a thin, uniform polymer film onto a working electrode surface[3]. This in-situ formation is ideal for subsequent characterization without risking contamination or alteration of the polymer film. The process involves the repeated cycling of the potential of a working electrode in a solution containing the monomer and a supporting electrolyte. During the anodic scan, the monomer oxidizes to form radical cations, which then couple to form oligomers and eventually a polymer film that precipitates onto the electrode surface[3].
The workflow for this process is outlined below. The increasing current observed with each successive cycle in the cyclic voltammogram during synthesis is a hallmark of the deposition of a conductive polymer film[3].
Caption: Schematic of a standard three-electrode cell setup for cyclic voltammetry.
Electrochemical Impedance Spectroscopy (EIS): Unveiling Interfacial Properties
Expert Rationale: While CV provides information on the thermodynamics of redox processes, Electrochemical Impedance Spectroscopy (EIS) offers critical kinetic and mechanistic insights. EIS probes the frequency-dependent impedance of the polymer-electrolyte interface by applying a small amplitude AC voltage over a wide frequency range.[4] This non-destructive technique is invaluable for dissecting the various resistive and capacitive elements within the system, such as the bulk electrolyte resistance (Rs), the charge-transfer resistance (Rct) at the polymer-electrolyte interface, and the double-layer capacitance (Cdl).[4][5][6] For conductive polymers, EIS can also reveal information about ion diffusion and the overall conductivity of the polymer film, which are crucial for applications in energy storage and sensors.[4][7]
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Cell Setup: Use the same three-electrode setup as for CV.
-
DC Potential: Set a specific DC potential at which to hold the electrode. This potential should correspond to a state of interest (e.g., the neutral state, a partially oxidized state, or the fully oxidized state, as determined by CV).
-
AC Perturbation: Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Acquisition: Record the real and imaginary components of the impedance at each frequency.
-
Modeling: Fit the resulting Nyquist plot (a plot of -Z'' vs. Z') to an appropriate equivalent electrical circuit (EEC) to extract quantitative values for the circuit elements. A common starting point is the Randles circuit.
Caption: A modified Randles circuit, a common equivalent circuit for modeling EIS data.
Comparative Performance Analysis
To contextualize the performance of polymers derived from this compound (P(E54FP2T)), it is essential to compare their expected electrochemical properties with widely studied and commercially relevant polythiophenes. Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a benchmark for high conductivity and stability, while Poly(3-hexylthiophene-2,5-diyl) (P3HT) is a standard for organic electronics. The introduction of an electron-withdrawing formylphenyl group is anticipated to increase the oxidation potential compared to simple alkyl-substituted polythiophenes like P3HT.[8]
| Property | P(E54FP2T) (Expected) | PEDOT:PSS [9][10] | P3HT [11] |
| Oxidation Onset Potential (vs. Ag/AgCl) | ~ +0.7 to +0.9 V | ~ -0.2 V | ~ +0.4 to +0.6 V |
| Electrochemical Band Gap (eV) | ~ 2.0 - 2.2 eV | ~ 1.6 - 1.7 eV | ~ 1.9 - 2.1 eV |
| Doped State Conductivity (S/cm) | 10⁻² - 10¹ | 10² - 10³ | 10⁰ - 10² |
| Key Feature | Post-functionalizable aldehyde group | High conductivity, aqueous processability | Good solubility, high charge mobility |
| Primary Application Area | Functional interfaces, biosensors | Transparent electrodes, bioelectronics | Organic photovoltaics, transistors |
Note: Values for P(E54FP2T) are predictive, based on the known electronic effects of similar functional groups on the polythiophene backbone. Experimental validation is required.
Conclusion and Future Outlook
The electrochemical characterization of polymers derived from this compound requires a systematic, multi-technique approach. Cyclic voltammetry is essential for establishing the fundamental redox properties and stability, while electrochemical impedance spectroscopy provides critical insights into the kinetic and interfacial phenomena that govern device performance.
Compared to standard polythiophenes like P3HT and PEDOT:PSS, polymers from this monomer are not expected to exhibit the highest conductivity. However, their true value lies in the synthetic versatility afforded by the formylphenyl moiety.[1] This reactive handle allows for the covalent immobilization of enzymes, antibodies, or DNA probes, making these materials exceptionally promising candidates for the development of next-generation biosensors, tailored bio-interfaces, and targeted drug delivery systems. The protocols and comparative data presented in this guide offer a robust framework for researchers to unlock the full potential of this exciting new class of functional electroactive polymers.
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A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and pharmacokinetic analysis of novel therapeutic agents, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, a heterocyclic compound featuring both an ester and an aldehyde functional group, presents a unique analytical challenge. This guide provides an in-depth comparison of potential validated analytical methods for its quantification, drawing upon established methodologies for structurally analogous compounds. Each proposed method is presented with a detailed protocol, a discussion of its underlying principles, and a critical evaluation of its performance characteristics, all grounded in the principles of scientific integrity and adherence to regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3][4]
The selection of an appropriate analytical method is a critical decision in the drug development pipeline, directly impacting data reliability and regulatory compliance. This decision is often a balance between the required sensitivity, selectivity, and the practical constraints of throughput, cost, and available instrumentation. This guide aims to empower the analytical scientist to make an informed choice by providing a comprehensive overview of the most suitable techniques for the quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a molecule like this compound, which possesses significant hydrophobicity and a UV-active chromophore, RP-HPLC with UV detection is a highly promising approach. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
The choice of a C18 column is predicated on the nonpolar nature of the thiophene and phenyl rings, which will interact favorably with the stationary phase, allowing for good retention and separation from more polar impurities.[5][6] The mobile phase, a mixture of acetonitrile (or methanol) and water, is selected to elute the analyte with a symmetrical peak shape and a reasonable retention time. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any potential acidic impurities. UV detection is ideal due to the conjugated π-electron system of the aromatic rings, which results in strong UV absorbance.[7]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of the analyte across the UV spectrum to find the wavelength of maximum absorbance (λmax), likely in the 250-300 nm range.[6]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in acetonitrile and dilute to fall within the calibration range.
Workflow Diagram
Caption: Figure 1: RP-HPLC Workflow
Performance Comparison
| Validation Parameter | Expected Performance for RP-HPLC-UV |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL |
| Specificity | High, with potential for co-elution |
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound should be amenable to GC analysis. GC offers high resolution and, when coupled with a mass spectrometer, provides definitive identification.
Causality Behind Experimental Choices
The choice of a capillary column with a nonpolar or medium-polarity stationary phase is based on the need to separate the analyte from potential impurities based on boiling point and polarity differences.[1][8] A flame ionization detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For enhanced specificity and structural confirmation, a mass spectrometer (MS) is the detector of choice.[4][9] The injector temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
MS Parameters (if used): Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate at 1 mg/mL.
-
Create calibration standards by serial dilution of the stock solution.
-
Dissolve unknown samples in the same solvent and dilute to fall within the calibration range.
Workflow Diagram
Caption: Figure 2: GC-FID/MS Workflow
Performance Comparison
| Validation Parameter | Expected Performance for GC-FID/MS |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL (MS), 0.5 - 1 µg/mL (FID) |
| Limit of Quantification (LOQ) | 0.2 - 1 µg/mL (MS), 2 - 5 µg/mL (FID) |
| Specificity | Very High (MS), Moderate (FID) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity quantification, LC-MS/MS is the gold standard.[10][11] This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Causality Behind Experimental Choices
The chromatographic conditions will be similar to the RP-HPLC-UV method, with the key difference being the use of volatile mobile phase modifiers like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.[10] Electrospray ionization (ESI) is a suitable ionization technique for this molecule. In tandem mass spectrometry, a specific parent ion is selected and fragmented to produce characteristic product ions, which are then monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing interference from matrix components.[12]
Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system.
-
Tandem quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: The precursor ion (M+H)+ of the analyte will be determined by infusion. This ion will then be fragmented to identify the most abundant and stable product ions for quantification and qualification.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Sample Preparation:
-
Similar to RP-HPLC, but may require a more rigorous clean-up step like solid-phase extraction (SPE) for complex matrices like plasma.[5]
Workflow Diagram
Caption: Figure 3: LC-MS/MS Workflow
Performance Comparison
| Validation Parameter | Expected Performance for LC-MS/MS |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Specificity | Excellent |
UV-Vis Spectrophotometry
For a rapid, simple, and cost-effective estimation of the concentration of this compound in a pure sample or a simple mixture, direct UV-Vis spectrophotometry can be employed. This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Causality Behind Experimental Choices
The conjugated system of the thiophene and phenyl rings in the analyte will give rise to characteristic UV absorbance.[7] By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be generated to quantify the compound. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance spectrum.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
Method:
-
Determine λmax: Scan a dilute solution of the analyte in a suitable solvent (e.g., ethanol or acetonitrile) from 200 to 400 nm to identify the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Measure Absorbance: Measure the absorbance of each standard solution and a blank (solvent only) at the λmax.
-
Create Calibration Curve: Plot absorbance versus concentration and perform a linear regression.
-
Quantify Unknown: Dissolve the unknown sample in the solvent, dilute if necessary to be within the linear range of the calibration curve, and measure its absorbance. Calculate the concentration using the regression equation.
Workflow Diagram
Caption: Figure 4: UV-Vis Spectrophotometry Workflow
Performance Comparison
| Validation Parameter | Expected Performance for UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL |
| Specificity | Low; susceptible to interference from other UV-absorbing compounds |
Comparative Discussion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control of the pure API or in-process control where high specificity is not the primary concern, UV-Vis Spectrophotometry offers a rapid, inexpensive, and straightforward approach. However, its low specificity makes it unsuitable for complex matrices.
-
RP-HPLC with UV detection represents the most balanced approach for most applications, including formulation analysis and stability studies. It provides a good combination of specificity, sensitivity, and cost-effectiveness. The method is robust and widely available in pharmaceutical laboratories.
-
GC-FID/MS is a viable alternative, particularly if the analyte is part of a mixture with other volatile compounds. GC-MS offers superior specificity compared to HPLC-UV and can provide structural confirmation. However, it requires the analyte to be thermally stable and volatile.
-
LC-MS/MS is the method of choice for applications demanding the highest sensitivity and selectivity, such as bioanalytical studies in complex biological matrices or the detection of trace-level impurities. While being the most expensive and complex technique, its performance in terms of LOD and LOQ is unmatched.
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Lv, Y., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5195–5203. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate (CAS No. 850074-81-6).[1][2] As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined are based on an expert assessment of the compound's chemical structure and data from analogous substances, establishing a robust framework for safe handling and disposal.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a compound's chemical nature is the cornerstone of its safe management. This compound is a complex organic molecule featuring three key functional groups that dictate its hazard profile and, consequently, its disposal requirements: a thiophene ring, an aromatic aldehyde (formyl group), and an ethyl ester.
-
Thiophene Moiety : Thiophene and its derivatives are known to be irritants and are flammable.[3] Upon combustion, they can decompose to produce highly toxic sulfur oxides.[4][5]
-
Aromatic Aldehyde : Aldehydes as a class can be irritants and sensitizers. This functional group is also susceptible to oxidation.
-
Ester Group : While generally less reactive, the ester can undergo hydrolysis under strongly acidic or basic conditions.
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated. We must extrapolate the hazards from structurally related compounds such as 2-thiophenecarboxylic acid and 2-thiophenecarboxaldehyde. These analogues are classified as causing skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin.[4][6] Therefore, this compound must be handled as hazardous chemical waste.
| Chemical Profile: this compound | |
| CAS Number | 850074-81-6[1][2] |
| Molecular Formula | C₁₄H₁₂O₃S[1][2] |
| Anticipated Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed or in contact with skin.[4][6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx).[4] |
| Storage Recommendations | Store at 2-8°C in a dry, cool, and well-ventilated place.[1][2][8] |
Part 2: Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or preparing for disposal, ensure all appropriate engineering controls and personal protective equipment are in use.
-
Engineering Controls : All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[7]
-
Hand Protection : Wear double-layered nitrile gloves to prevent skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[9]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7]
-
Body Protection : A standard laboratory coat should be worn. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[8]
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must follow a systematic process of segregation, containment, and labeling. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8]
Step 1: Waste Identification and Segregation
All items that have come into direct contact with the compound are to be considered hazardous waste. Proper segregation at the point of generation is critical to ensure safe disposal and regulatory compliance.[10]
-
Solid Waste : Collect unused or expired solid compounds, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.[11] This container should be made of a compatible material such as high-density polyethylene (HDPE).
-
Liquid Waste : Solutions containing the compound must be collected in a labeled, leak-proof hazardous waste container suitable for liquid organic waste. Do not mix this waste with incompatible streams such as strong acids, bases, or oxidizers.[12]
-
Contaminated PPE : Dispose of all contaminated gloves, disposable lab coats, and bench paper in a designated hazardous waste bag for solid waste.[11]
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety. Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste ".[13]
-
The full chemical name: "This compound ".
-
An accurate list of all components in the waste container, including solvents.
-
The approximate quantity or percentage of each component.
-
The date of waste generation.
-
Appropriate hazard warnings (e.g., Irritant, Harmful).[13]
Step 3: Management of Empty Containers
Empty containers that previously held the compound must be managed carefully to eliminate residual hazards.
-
Triple-Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[14]
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.
-
Final Disposal : Once triple-rinsed, the original labels on the container should be removed or fully defaced. The clean, empty container can then typically be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.[14]
Step 4: Storage and Final Disposal
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area that is within the line of sight of the generation point.[12][13] The final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
Caption: Waste Disposal Workflow for this compound.
Part 4: Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood sash open.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Part 2.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[11][15]
-
Collect Waste : Carefully collect all contaminated absorbent material and place it in a labeled hazardous waste container.[11]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office as per institutional policy.
References
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Navigating the Safe Handling of Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical compounds is paramount. Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, a molecule of interest for its potential applications, requires a nuanced understanding of its chemical properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its constituent chemical moieties.
Understanding the Hazard Profile: A Structural Approach
-
Thiophene Derivatives: Thiophene-containing compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Aromatic Aldehydes: Aromatic aldehydes are known to be potential skin and respiratory sensitizers and can cause irritation upon contact.
-
Fine Chemical Powders: As a solid, this compound may present an inhalation hazard if it becomes airborne.
Therefore, a cautious approach that mitigates risks of skin and eye contact, inhalation, and ingestion is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist but a critical component of a comprehensive safety strategy. Each element is chosen to provide a specific barrier against the anticipated hazards of this compound.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure due to pinholes or tears in the outer glove.[1] |
| Eye Protection | Chemical splash goggles | Essential for protecting the eyes from splashes of solutions or airborne particles. |
| Face shield | To be worn over safety goggles, a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing. | |
| Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect the skin and clothing from minor spills and contamination. |
| Chemical-resistant apron | Worn over the lab coat, a chemical-resistant apron provides an additional barrier against spills of corrosive or irritating substances. | |
| Respiratory Protection | Certified chemical fume hood | All handling of the solid compound and its solutions must be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of airborne particles or vapors.[2] |
| NIOSH-approved respirator | In the event of an engineering control failure or during certain high-risk procedures, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[3][4][5][6][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
Preparation and Engineering Controls:
-
Designated Work Area: Before beginning any work, designate a specific area within a certified chemical fume hood for the handling of this compound.[8]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.
-
Gather Materials: Ensure all necessary equipment, such as spatulas, weighing paper, and solvent dispensers, are clean and readily available within the fume hood to minimize movement and the potential for contamination.
Weighing and Transfer of the Solid Compound:
-
Tare Container: Inside the fume hood, place a tared, sealable container on the analytical balance.
-
Careful Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound into the tared container. Avoid creating dust by handling the powder gently.[2]
-
Seal and Re-weigh: Securely seal the container before removing it from the balance to obtain an accurate weight.
-
Minimize Exposure: Keep the primary container of the chemical closed whenever it is not in use.
Experimental Procedures:
-
Controlled Reactions: Conduct all reactions within the chemical fume hood, keeping the sash at the lowest practical height.
-
Constant Vigilance: Continuously monitor the experiment for any unexpected changes in temperature, pressure, or appearance.
-
Avoid Incompatibilities: Be mindful of potential incompatibilities with other reagents. While specific data for this compound is limited, related thiophenes and aldehydes can be incompatible with strong oxidizing agents, strong acids, and strong bases.
Post-Experiment Decontamination:
-
Surface Cleaning: Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Proper Labeling: Clearly label and securely store any resulting products or intermediates.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste generated from the handling of this compound must be treated as hazardous waste.[9][10][11]
Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weighing paper, and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and date.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12][13][14][15]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the advancement of scientific discovery.
References
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Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Retrieved from [Link]
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Chemical Spill Procedures. California State University Monterey Bay. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Retrieved from [Link]
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OSHA Laboratory Standard. Compliancy Group. (2023, September 18). Retrieved from [Link]
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Often Overlooked Powder-Handling Hazards. DEKRA North America. (2022, August 23). Retrieved from [Link]
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Laboratories - Overview. Occupational Safety and Health Administration. Retrieved from [Link]
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Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH - CDC. Retrieved from [Link]
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Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). (2011). Retrieved from [Link]
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The OSHA Laboratory Standard. Lab Manager. (2020, April 1). Retrieved from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Retrieved from [Link]
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A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
